Belumosudil-d7
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C26H24N6O2 |
|---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
N-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-2-[3-[4-(1H-indazol-5-ylamino)quinazolin-2-yl]phenoxy]acetamide |
InChI |
InChI=1S/C26H24N6O2/c1-16(2)28-24(33)15-34-20-7-5-6-17(13-20)25-30-23-9-4-3-8-21(23)26(31-25)29-19-10-11-22-18(12-19)14-27-32-22/h3-14,16H,15H2,1-2H3,(H,27,32)(H,28,33)(H,29,30,31)/i1D3,2D3,16D |
InChI Key |
GKHIVNAUVKXIIY-JXVLEPIESA-N |
Origin of Product |
United States |
Foundational & Exploratory
Belumosudil-d7: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Belumosudil-d7 is the deuterated analog of Belumosudil, a selective inhibitor of Rho-associated coiled-coil kinase 2 (ROCK2). Belumosudil is an approved therapeutic agent for chronic graft-versus-host disease (cGVHD), a serious complication that can occur after allogeneic stem cell transplantation. In the realm of pharmaceutical research and development, deuterated compounds like this compound play a critical role, primarily serving as indispensable tools in bioanalytical assays.
The substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen, results in a molecule with a higher mass but nearly identical chemical properties to the parent compound. This characteristic makes this compound an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. Its use allows for precise and accurate quantification of Belumosudil in complex biological matrices, such as plasma and tissues, by correcting for variability during sample preparation and analysis. This technical guide provides an in-depth overview of this compound, its application in research, and detailed experimental protocols.
Core Properties of this compound
This compound is structurally identical to Belumosudil, with the exception of seven hydrogen atoms being replaced by deuterium.
| Property | Value |
| Chemical Formula | C₂₆H₁₇D₇N₆O₂ |
| Molecular Weight | 459.56 g/mol |
| Synonyms | 2-(3-(4-((1H-indazol-5-yl)amino)quinazolin-2-yl)phenoxy)-N-(propan-2-yl-d7)acetamide |
| Primary Application | Internal standard in bioanalytical mass spectrometry assays |
Mechanism of Action of Belumosudil (and this compound)
Belumosudil exerts its therapeutic effect by selectively inhibiting ROCK2, a serine/threonine kinase that plays a crucial role in immune responses and fibrotic processes. The mechanism of action, which is fundamental to understanding the research context of its deuterated analog, involves the modulation of the Th17/Treg cell balance. An imbalance, with a predominance of pro-inflammatory Th17 cells over regulatory T (Treg) cells, is a hallmark of cGVHD.
By inhibiting ROCK2, Belumosudil downregulates the phosphorylation of STAT3, a key transcription factor for Th17 differentiation, thereby reducing the population of these pro-inflammatory cells. Concurrently, it is thought to promote the expansion of Treg cells, which suppress excessive immune responses. This rebalancing of T-cell subsets helps to mitigate the inflammatory cascade and fibrotic pathways implicated in the pathology of cGVHD. As this compound is chemically analogous to Belumosudil, it is presumed to have the same biological mechanism of action and is used in research to trace and quantify the parent drug.
Belumosudil's ROCK2 Inhibition Pathway
Use of this compound in Research: Bioanalytical Quantification
The primary application of this compound is as an internal standard (IS) in the quantification of Belumosudil in biological samples using LC-MS/MS. The co-elution of the analyte (Belumosudil) and the deuterated internal standard allows for accurate quantification, as any loss of analyte during sample preparation or fluctuations in instrument response will be mirrored by the internal standard.
Experimental Protocol: Quantification of Belumosudil in Human Plasma
The following is a representative protocol for the extraction and quantification of Belumosudil from human plasma using this compound as an internal standard, based on established bioanalytical methods.
1. Materials and Reagents
-
Belumosudil reference standard
-
This compound internal standard
-
Human plasma (blank)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA), LC-MS grade
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
2. Preparation of Stock and Working Solutions
-
Belumosudil Stock Solution (1 mg/mL): Accurately weigh and dissolve Belumosudil in an appropriate solvent (e.g., DMSO or methanol).
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in the same solvent as the analyte stock.
-
Working Solutions: Prepare serial dilutions of the Belumosudil stock solution in a suitable solvent (e.g., 50:50 acetonitrile:water) to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at a fixed concentration.
3. Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Aliquoting: To 200 µL of human plasma in a microcentrifuge tube, add a known amount of the this compound working solution.
-
Protein Precipitation (Optional but Recommended): Add 600 µL of acetonitrile to the plasma sample, vortex thoroughly, and centrifuge to pellet the precipitated proteins. Transfer the supernatant for SPE.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by sequentially passing methanol and then water through it.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the analyte and internal standard from the cartridge with a stronger solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis
The following table summarizes typical parameters for the LC-MS/MS analysis of Belumosudil and this compound.
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
5. Mass Spectrometry Parameters (MRM Transitions)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Belumosudil | 453.2 | 337.1 |
| This compound | 460.2 | 344.1 |
Note: The exact m/z values may vary slightly depending on the instrument and calibration.
6. Data Analysis
The concentration of Belumosudil in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed from the standards with known concentrations.
Bioanalytical Workflow for Belumosudil
Conclusion
This compound is a vital research tool that enables the precise and reliable quantification of Belumosudil in biological matrices. Its use as an internal standard in LC-MS/MS assays is fundamental to pharmacokinetic and pharmacodynamic studies, which are essential for drug development and clinical monitoring. The methodologies outlined in this guide provide a framework for researchers to develop and validate robust bioanalytical methods for Belumosudil, ultimately contributing to a deeper understanding of its clinical efficacy and safety profile.
Belumosudil-d7: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Belumosudil (B1681009), a selective inhibitor of Rho-associated coiled-coil kinase 2 (ROCK2), has emerged as a promising therapeutic agent, particularly for the treatment of chronic graft-versus-host disease (cGVHD).[1][2][3] Its deuterated isotopologue, Belumosudil-d7, serves as a critical tool in pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices. This technical guide provides an in-depth overview of the chemical structure, properties, and analytical methodologies for this compound, intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Properties
This compound is a deuterium-labeled version of Belumosudil, where seven hydrogen atoms have been replaced by deuterium (B1214612). This isotopic labeling provides a distinct mass signature, facilitating its use as an internal standard in mass spectrometry-based bioanalytical assays.
Chemical Structure:
-
Systematic Name: 2-(3-(4-((1H-indazol-5-yl)amino)quinazolin-2-yl)phenoxy)-N-(propan-2-yl-d7)acetamide[4][5]
Physicochemical Properties:
While specific experimental data for this compound is not extensively available in the public domain, the properties of the unlabeled compound, Belumosudil, provide a strong reference.
| Property | Value (Belumosudil) | Reference |
| Appearance | White to yellow, slightly hygroscopic powder | [8] |
| Melting Point | 255-275°C (mesylate salt) | [8] |
| Solubility | Practically insoluble in water across all pHs. Slightly soluble in methanol (B129727) and DMF, soluble in DMSO. | [8] |
| pKa | 1.57 and 5.33 | [9] |
| LogP | 4.49 | [10] |
| BCS Class | Class IV | [8] |
Experimental Protocols
Synthesis of Belumosudil (Parent Compound)
A detailed, step-by-step experimental protocol for the synthesis of this compound is not publicly available. However, the synthesis of the parent compound, Belumosudil, has been described and involves a multi-step process.[10] The introduction of deuterium atoms would likely occur during the synthesis of the N-isopropyl-d7-acetamide moiety. The general synthetic route for Belumosudil is as follows:
-
Amide Formation: Reaction of bromoacetyl bromide with isopropylamine (B41738) to form N-isopropyl-2-bromoacetamide.[10]
-
Ether Synthesis: Displacement of the bromide with methyl 3-hydroxybenzoate to form the corresponding ether.[10]
-
Saponification: Hydrolysis of the methyl ester to the carboxylic acid.[10]
-
Acyl Chloride Formation: Conversion of the carboxylic acid to the acyl chloride using an agent like oxalyl chloride.[10]
-
Amide Coupling: Reaction of the acyl chloride with 2-aminobenzamide.[10]
-
Quinazolinone Formation: Base-assisted cyclization to form the quinazolinone ring system.[10]
-
Chlorination: Conversion of the quinazolinone to the 4-chloroquinazoline (B184009) using a chlorinating agent such as thionyl chloride.[10]
-
Final SNAr Reaction: Aromatic nucleophilic substitution (SNAr) reaction of the 4-chloroquinazoline with 5-aminoindazole (B92378) to yield Belumosudil.[10]
Purification
Purification of Belumosudil is typically achieved through standard chromatographic techniques and recrystallization to ensure high purity.[11]
Analytical Methodologies
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Belumosudil
This method is suitable for the quantification of Belumosudil in bulk and pharmaceutical dosage forms.
| Parameter | Condition | Reference |
| Column | BDS C18, 150 x 4.6 mm, 5 µm | [12] |
| Mobile Phase | Orthophosphoric acid buffer : Acetonitrile (45:55 v/v) | [12] |
| Flow Rate | 1.0 mL/min | [12] |
| Detection | UV at 225 nm | [12] |
| Column Temperature | 30°C | [12] |
| Retention Time | Approximately 2.439 minutes | [12] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Belumosudil
This method is designed for the detection and quantification of Belumosudil and its degradation products.
| Parameter | Condition | Reference |
| Column | Ascentis Express-F5, 150 × 4.6 mm, 5 µm | [13] |
| Mobile Phase | Gradient program (specifics not detailed in the abstract) | [13] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [9] |
| Mass Spectrometry | Tandem Mass Spectrometer | [13] |
| Run Time | 25 minutes | [13] |
Mechanism of Action and Signaling Pathway
Belumosudil is a selective inhibitor of ROCK2, a serine/threonine kinase that plays a pivotal role in immune responses and fibrotic processes.[14][15][16][17] By inhibiting ROCK2, Belumosudil modulates downstream signaling pathways, leading to a rebalancing of the immune system. Specifically, it downregulates the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), which in turn suppresses the differentiation of pro-inflammatory Th17 cells.[16][18] Concurrently, it upregulates the phosphorylation of STAT5, promoting the expansion of regulatory T cells (Tregs).[18] This shift in the Th17/Treg balance helps to mitigate the inflammatory and fibrotic manifestations of diseases like cGVHD.[15]
Caption: Belumosudil inhibits ROCK2, leading to decreased pro-inflammatory Th17 cell differentiation and increased regulatory T cell expansion, thereby restoring immune homeostasis.
Pharmacokinetics and Metabolism
Pharmacokinetic data for this compound is primarily generated through its use as an internal standard. The pharmacokinetic profile of unlabeled Belumosudil has been characterized in clinical studies.
| Parameter | Value (Belumosudil) | Reference |
| Bioavailability | 64% | [2][19] |
| Tmax (steady state) | 1.26 to 2.53 hours | [2][19] |
| Effect of Food | High-fat, high-calorie meal increases Cmax and AUC by approximately 2.2 and 2 times, respectively. | [2][19] |
| Volume of Distribution | 184 L | [19] |
| Protein Binding | Highly bound to plasma proteins | [20] |
| Metabolism | Primarily metabolized by CYP3A4, with minor contributions from CYP2C8, CYP2D6, and UGT1A9. | [2] |
| Elimination Half-life | Approximately 19 hours | [2] |
| Excretion | Primarily in feces (approximately 85%, with 30% as unchanged drug) and less than 5% in urine. | [2][18] |
Conclusion
This compound is an indispensable tool for the preclinical and clinical development of Belumosudil. Its stable isotope-labeled nature allows for accurate and precise quantification in complex biological matrices, which is essential for defining the pharmacokinetic profile and understanding the metabolism of the drug. While detailed experimental protocols for the synthesis and analysis of this compound are not widely published, the information available for the parent compound provides a solid foundation for researchers. The continued investigation of Belumosudil's mechanism of action and clinical efficacy holds significant promise for the treatment of cGVHD and other inflammatory and fibrotic diseases.
References
- 1. Belumosudil for chronic graft-versus-host disease after 2 or more prior lines of therapy: the ROCKstar Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FDA Approval Summary: Belumosudil For Adult and Pediatric Patients 12 Years and Older with Chronic GVHD After Two or More Prior Lines of Systemic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FDA Approves Belumosudil for Chronic GVHD - NCI [cancer.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. clearsynth.com [clearsynth.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. This compound - Daicel Pharma Standards [daicelpharmastandards.com]
- 8. medkoo.com [medkoo.com]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. Belumosudil: Synthesis and Description_Chemicalbook [chemicalbook.com]
- 11. ijrpr.com [ijrpr.com]
- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 13. Identification and Characterization of Belumosudil Degradation Impurities Using the LC-MS/MS Method and Its Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ROCK 2 inhibition with belumosudil for the treatment of chronic graft-versus-host disease: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What is the mechanism of Belumosudil? [synapse.patsnap.com]
- 16. ROCK2 Inhibition With Belumosudil (KD025) for the Treatment of Chronic Graft-Versus-Host Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. 2-(3-(4-(1H-Indazol-5-ylamino)-2-quinazolinyl)phenoxy)-N-(1-methylethyl)acetamide | C26H24N6O2 | CID 11950170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Formulary Drug Review: Belumosudil - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pharmacokinetics of Belumosudil and Its Metabolites in Individuals With Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]
Belumosudil's Mechanism of Action as a ROCK2 Inhibitor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Belumosudil (B1681009) (formerly KD025) is a selective inhibitor of Rho-associated coiled-coil kinase 2 (ROCK2), a serine/threonine kinase that plays a pivotal role in various cellular processes, including immune responses and fibrosis.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of belumosudil, focusing on its molecular interactions, downstream signaling pathways, and the experimental methodologies used to elucidate these functions. Belumosudil has demonstrated clinical efficacy in treating chronic graft-versus-host disease (cGVHD), a condition characterized by inflammation and fibrosis.[2][3] Its therapeutic effects are primarily attributed to its ability to modulate the balance between pro-inflammatory T helper 17 (Th17) cells and anti-inflammatory regulatory T cells (Tregs), and to directly inhibit fibrotic processes.[2][4]
Introduction to Rho-Associated Kinases (ROCKs)
The Rho-associated coiled-coil kinases, ROCK1 and ROCK2, are key downstream effectors of the small GTPase RhoA.[5] They are involved in a wide range of cellular functions, including the regulation of the actin cytoskeleton, cell adhesion, motility, and proliferation.[1][6] While ROCK1 and ROCK2 share significant homology in their kinase domains, they exhibit distinct biological functions. ROCK2, in particular, has been identified as a critical regulator of inflammatory and fibrotic pathways, making it an attractive therapeutic target for a variety of diseases.[2][7]
Belumosudil: A Selective ROCK2 Inhibitor
Belumosudil is an orally bioavailable small molecule that selectively inhibits ROCK2.[3] This selectivity is a key feature, as it may reduce the potential for off-target effects associated with non-selective ROCK inhibition. Belumosudil binds to the ATP-binding pocket of the ROCK2 enzyme, thereby preventing the phosphorylation of its downstream substrates.[1]
Quantitative Data on Belumosudil's Potency and Selectivity
The inhibitory activity of belumosudil against ROCK1 and ROCK2 has been quantified in various enzymatic and cellular assays. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency.
| Target | IC50 (nM) | Assay Type | Reference |
| ROCK2 | 105 | Enzyme Assay | [1][8] |
| ROCK1 | 24,000 | Enzyme Assay | [1][8] |
| ROCK2 | 60 | Cell-free Enzyme Assay | [9] |
| CK2α | 50 | Enzyme Assay | [8] |
Note: Lower IC50 values indicate greater potency.
Core Mechanism of Action: Modulation of Immune Responses
A central aspect of belumosudil's mechanism of action is its ability to rebalance (B12800153) the adaptive immune system, particularly the ratio of Th17 to Treg cells.[2][4] An imbalance, with a predominance of pro-inflammatory Th17 cells, is a hallmark of cGVHD and other autoimmune conditions.[2]
Downregulation of Pro-inflammatory Th17 Cells via the STAT3 Pathway
Belumosudil inhibits the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).[4] Activated ROCK2 is known to interact with and promote the phosphorylation of STAT3.[8] Phosphorylated STAT3 (pSTAT3) is a key transcription factor for the differentiation and function of Th17 cells, driving the expression of pro-inflammatory cytokines such as Interleukin-17 (IL-17) and Interleukin-21 (IL-21).[4][10] By inhibiting ROCK2, belumosudil prevents STAT3 phosphorylation, leading to a reduction in Th17 cell populations and the secretion of their associated cytokines.[4][11]
References
- 1. What is the mechanism of Belumosudil? [synapse.patsnap.com]
- 2. ROCK 2 inhibition with belumosudil for the treatment of chronic graft-versus-host disease: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. ROCK2, a Critical Regulator of Immune Modulation and Fibrosis Has Emerged as a Therapeutic Target in Chronic Graft-versus-Host Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The RhoA-ROCK pathway in the regulation of T and B cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RhoA-ROCK2 signaling possesses complex pathophysiological functions in cancer progression and shows promising therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ROCK2, but not ROCK1 interacts with phosphorylated STAT3 and co-occupies TH17/TFH gene promoters in TH17-activated human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
Synthesis Pathway for Deuterated Belumosudil: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of Belumosudil (B1681009) and a corresponding deuterated analog. Belumosudil (marketed as Rezurock™) is a selective inhibitor of Rho-associated coiled-coil kinase 2 (ROCK2), approved for the treatment of chronic graft-versus-host disease (cGVHD).[1] The incorporation of deuterium (B1214612) at specific molecular positions can offer improved pharmacokinetic properties, potentially leading to a more favorable dosing regimen and reduced side effects. This document details the synthetic routes, provides in-depth experimental protocols, and presents quantitative data for the key reaction steps. Additionally, it visualizes the synthesis workflow and the relevant biological signaling pathway of Belumosudil using Graphviz diagrams.
Introduction to Belumosudil and Deuteration
Belumosudil is a small molecule inhibitor that targets ROCK2, a serine/threonine kinase involved in various cellular processes, including immune responses and fibrosis.[1] By selectively inhibiting ROCK2, Belumosudil modulates the balance between pro-inflammatory Th17 cells and anti-inflammatory regulatory T (Treg) cells, making it an effective therapeutic for cGVHD.[1]
Deuteration, the strategic replacement of hydrogen atoms with their heavier isotope deuterium, is a technique increasingly employed in drug development. This substitution can strengthen the chemical bonds (the kinetic isotope effect), slowing down metabolic processes, particularly those mediated by cytochrome P450 enzymes. This can lead to an extended drug half-life, increased systemic exposure, and potentially a reduced dosing frequency. A patent has been filed for a deuterated version of Belumosudil, suggesting its potential for improved therapeutic performance.
Synthesis of Belumosudil
The synthesis of Belumosudil can be achieved through a multi-step process, commencing from readily available starting materials. A detailed experimental protocol is provided below, based on publicly available documentation.
Experimental Protocol: Synthesis of Belumosudil
Step 1: Synthesis of tert-butyl 5-((2-(3-(2-(isopropylamino)-2-oxoethoxy)phenyl)quinazolin-4-yl)amino)-1H-indazole-1-carboxylate
-
To a mixture of tert-butyl 5-((2-(3-hydroxyphenyl)quinazolin-4-yl)amino)-1H-indazole-1-carboxylate (250 g), acetonitrile (B52724) (3000 ml), and potassium carbonate (304.7 g) at 25-30°C, a solution of 2-iodo-N-isopropylacetamide (175.2 g) in acetonitrile (2000 ml) is added.
-
The reaction mixture is heated to 85-90°C and stirred at this temperature.
-
After the reaction is complete, the mixture is cooled to 25-30°C.
-
Water is added to the reaction mixture, and it is stirred at 25-30°C.
-
The resulting solid is filtered, washed with water, and dried to yield the title compound.
Step 2: Synthesis of Belumosudil (Deprotection)
-
A mixture of tert-butyl 5-((2-(3-(2-(isopropylamino)-2-oxoethoxy)phenyl)quinazolin-4-yl)amino)-1H-indazole-1-carboxylate (275 g) and N-methyl piperazine (B1678402) (1375 ml) is heated to 90-100°C and stirred.
-
Upon completion, the reaction mixture is cooled to 25-30°C.
-
The mixture is then quenched with water at 25-30°C and stirred.
-
The precipitated solid is filtered and washed with water.
-
The obtained solid is slurried in a mixture of acetonitrile (2750 ml) and water (2750 ml) at 25-30°C.
-
The solid is filtered again and washed with a mixture of acetonitrile and water to yield Belumosudil.[2]
Quantitative Data: Belumosudil Synthesis
| Step | Product | Starting Material | Yield | Purity (by HPLC) | Reference |
| 1 | tert-butyl 5-((2-(3-(2-(isopropylamino)-2-oxoethoxy)phenyl)quinazolin-4-yl)amino)-1H-indazole-1-carboxylate | tert-butyl 5-((2-(3-hydroxyphenyl)quinazolin-4-yl)amino)-1H-indazole-1-carboxylate | Not explicitly stated | >99% | [3] |
| 2 | Belumosudil | tert-butyl 5-((2-(3-(2-(isopropylamino)-2-oxoethoxy)phenyl)quinazolin-4-yl)amino)-1H-indazole-1-carboxylate | 113.8 g (from 275 g starting material) | 96.20% | [2] |
Synthesis of Deuterated Belumosudil
The synthesis of a deuterated analog of Belumosudil has been described in a patent application (CN115385899A). The deuteration is introduced at a late stage of the synthesis.
Experimental Protocol: Synthesis of Deuterated Belumosudil
Step 1: Synthesis of Intermediate 2
-
To a solution of Intermediate 1 (0.496 g, 1 mmol) in N,N-dimethylformamide (20 mL), potassium hydroxide (B78521) (4 mmol, 4 eq) and elemental iodine (2 mmol, 2 eq) are added.
-
The reaction is stirred at room temperature for 3 hours, with completion monitored by TLC.
-
The reaction is quenched by adding a saturated solution of sodium sulfite.
-
The aqueous phase is extracted with ethyl acetate (B1210297) (10 mL x 2).
-
The combined organic layers are washed with water (20 mL x 2) and saturated brine (20 mL), dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to give Intermediate 2.[4]
Step 2: Synthesis of Intermediate 3 (Deuteration)
-
To a solution of Intermediate 2 (0.311 g, 0.5 mmol) in deuterated acetic acid (8 mL), sodium acetate (1 mmol, 2 eq) is added.
-
The mixture is stirred at room temperature for 24 hours, with completion monitored by TLC.
-
The reaction mixture is concentrated under reduced pressure, and the residue is purified by column chromatography to yield Intermediate 3.[4]
Step 3: Synthesis of Intermediate 4
-
To a solution of Intermediate 3 (0.494 g, 1 mmol) in dichloromethane (B109758) (2 mL), trifluoroacetic acid (0.5 mL) is added dropwise.
-
The reaction is stirred at room temperature for 2 hours, with completion monitored by TLC.
-
The reaction mixture is filtered, concentrated under reduced pressure, and the residue is purified by column chromatography to give Intermediate 4.[4]
Step 4: Synthesis of Deuterated Belumosudil
-
Intermediate 4 (0.148 g, 0.5 mmol), Pd(dppf)Cl2 (10 mol%), sodium carbonate (1 mmol, 2 eq), and N-isopropyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide (0.75 mmol, 1.5 eq) are dissolved in a mixture of dioxane/water (10 mL/10 mL).
-
The mixture is stirred overnight at 100°C, with completion monitored by TLC.
-
After cooling, the solvent is concentrated under reduced pressure, and the residue is purified by HPLC to obtain the deuterated Belumosudil analog.[4]
Quantitative Data: Deuterated Belumosudil Synthesis
| Step | Product | Starting Material | Yield | Purity | Reference |
| 1 | Intermediate 2 | Intermediate 1 | 59% | Not specified | [4] |
| 2 | Intermediate 3 | Intermediate 2 | 79% | Not specified | [4] |
| 3 | Intermediate 4 | Intermediate 3 | 88% | Not specified | [4] |
| 4 | Deuterated Belumosudil | Intermediate 4 | 58% | Not specified | [4] |
Visualization of Synthesis and Signaling Pathway
Belumosudil Synthesis Workflow
Caption: Synthetic pathways for Belumosudil and its deuterated analog.
Belumosudil's Mechanism of Action: ROCK2 Signaling Pathway
Caption: Belumosudil inhibits ROCK2, modulating STAT3/STAT5 pathways.
Analytical Methods for Purity and Characterization
The purity and identity of Belumosudil and its intermediates are typically assessed using standard analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC (RP-HPLC) method is commonly used for purity determination and assay. A typical method might use a C18 column with a mobile phase consisting of a buffer (e.g., potassium dihydrogen orthophosphate) and an organic solvent like acetonitrile.[5][6] Detection is usually performed using a UV detector at a wavelength of around 225-280 nm.[5][6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is crucial for the identification and characterization of the final product, intermediates, and any potential impurities or degradation products.[7] It provides information on the molecular weight and fragmentation pattern of the compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to confirm the chemical structure of the synthesized compounds.
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of reactions.
Conclusion
The synthesis of Belumosudil is a well-defined process that can be adapted for the introduction of deuterium, potentially enhancing its pharmacokinetic profile. This guide has provided detailed experimental protocols and quantitative data for both the standard and a deuterated synthesis pathway. The visualization of the synthetic workflow and the ROCK2 signaling pathway offers a clear understanding of the chemical and biological aspects of Belumosudil. For researchers and professionals in drug development, this information serves as a valuable resource for further investigation and optimization of Belumosudil and its analogs.
References
- 1. Belumosudil: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tdcommons.org [tdcommons.org]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. CN115385899A - Deuterated drug of ROCK2 inhibitor belumosudil and application thereof - Google Patents [patents.google.com]
- 5. ijrpr.com [ijrpr.com]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. Identification and Characterization of Belumosudil Degradation Impurities Using the LC-MS/MS Method and Its Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard: A Technical Guide to Deuterium-Labeled Internal Standards in Mass Spectrometry
For researchers, scientists, and drug development professionals, achieving the highest degree of accuracy and precision in quantitative mass spectrometry is paramount. This in-depth technical guide explores the core principles, practical applications, and critical considerations for the use of deuterium-labeled internal standards (IS) in mass spectrometry-based bioanalysis. A comprehensive understanding of these tools is essential for generating robust and reliable data, particularly in the regulated environments of drug development and clinical research.
Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in quantitative mass spectrometry, with deuterium-labeled compounds being a prevalent choice due to their cost-effectiveness and the relative ease of synthesis.[1][2] These standards are chemically identical to the analyte of interest, with the only difference being the substitution of one or more hydrogen atoms with their heavier isotope, deuterium.[1] This subtle modification allows the internal standard to mimic the analyte's behavior throughout the analytical workflow—from sample preparation to detection—thereby correcting for a multitude of potential errors.[1]
Core Principles and Advantages
The fundamental principle behind using a deuterium-labeled IS is that it will experience the same analytical variations as the target analyte.[1] By adding a known concentration of the IS to a sample at the earliest stage of analysis, it effectively compensates for variations in sample extraction, matrix effects, and instrument response.[2] Quantification is then based on the ratio of the mass spectrometric signal of the native analyte to that of the known amount of the added internal standard.[2]
The advantages of using deuterium-labeled internal standards are significant and include:
-
Enhanced Accuracy and Precision: By correcting for analytical variability, deuterium-labeled standards significantly improve the accuracy and precision of quantitative assays.[3] For instance, in the analysis of the immunosuppressant sirolimus, the use of a deuterium-labeled standard reduced the coefficient of variation (CV) from a range of 7.6%-9.7% with an analog internal standard to 2.7%-5.7%.[1][4]
-
Compensation for Matrix Effects: Matrix effects, the suppression or enhancement of ionization of an analyte by co-eluting components in the sample matrix, are a major source of error in LC-MS analysis.[5][6] Because a deuterium-labeled IS co-elutes with the analyte, it experiences the same matrix effects, allowing for effective normalization.[3][7]
-
Correction for Sample Preparation Variability: Losses of the analyte during complex sample preparation procedures like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be significant.[8] A deuterated IS, added before extraction, experiences the same losses, ensuring that the final analyte-to-IS ratio remains constant and the calculated concentration of the analyte is accurate.[9]
-
Improved Method Robustness: The use of these standards leads to more robust and reliable bioanalytical methods, reducing the likelihood of erroneous results.[3]
Data Presentation: Quantitative Comparison of Internal Standards
The choice of internal standard can have a tangible impact on analytical performance. The following tables summarize quantitative data from various studies, highlighting the improved performance achieved with deuterium-labeled internal standards compared to structural analogs.
| Analyte | Internal Standard Type | Mean Bias (%) | Coefficient of Variation (CV) (%) | Reference |
| Kahalalide F | Structural Analogue | 96.8 | Not Reported | [1][10] |
| Kahalalide F | Deuterium-Labeled | 100.3 | Not Reported | [1][10] |
| Sirolimus | Structural Analogue (Desmethoxyrapamycin) | Not Reported | 7.6 - 9.7 | [1][4] |
| Sirolimus | Deuterium-Labeled (Sirolimus-d3) | Not Reported | 2.7 - 5.7 | [1][4] |
| Everolimus | Structural Analogue (32-desmethoxyrapamycin) | Slope of regression line vs. independent method: Not unity | Not Reported | [7] |
| Everolimus | Deuterium-Labeled (Everolimus-d4) | Slope of regression line vs. independent method: Closer to unity | Not Reported | [7] |
Table 1: Comparison of Assay Performance with Different Internal Standards.
Experimental Protocols
Detailed methodologies are crucial for reproducible and validatable analytical methods. The following sections outline key experimental protocols for the use of deuterium-labeled internal standards in quantitative LC-MS/MS analysis.
General Workflow for Bioanalytical Method Validation
A robust bioanalytical method validation ensures the reliability of the analytical data. The process involves a series of experiments to assess the method's performance characteristics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 9. benchchem.com [benchchem.com]
- 10. scispace.com [scispace.com]
Belumosudil-d7: A Technical Guide to its Analysis and Purity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the analytical chemistry, purity, and mechanistic action of Belumosudil-d7, a deuterated isotopologue of Belumosudil (B1681009). Belumosudil is a selective inhibitor of Rho-associated coiled-coil kinase 2 (ROCK2) used in the treatment of chronic graft-versus-host disease (cGVHD).[1][2][3] The incorporation of deuterium (B1214612) in this compound makes it a valuable tool in pharmacokinetic and metabolic studies. This guide will detail its certificate of analysis, methods for purity determination, and the signaling pathway it modulates.
Certificate of Analysis: A Summary of Quality
A Certificate of Analysis (CoA) for this compound provides critical data on its identity, purity, and quality. While specific batch data will vary, a typical CoA from a reputable supplier like Daicel Pharma would include the information summarized below.[4]
Table 1: Representative Certificate of Analysis for this compound
| Parameter | Specification | Result | Method |
| Appearance | White to Off-White Solid | Conforms | Visual |
| Identity | Conforms to structure | Conforms | ¹H NMR, ¹³C NMR, Mass Spec |
| Purity (HPLC) | ≥ 98.0% | 99.5% | HPLC |
| Isotopic Purity | Report Value | 99.2% (d7) | Mass Spec |
| Specific Impurities | Report Value | Impurity A: 0.15%, Impurity B: <0.1% | HPLC |
| Residual Solvents | As per USP <467> | Conforms | GC-HS |
| Water Content | ≤ 1.0% | 0.2% | Karl Fischer |
| Assay | 98.0% - 102.0% | 99.8% | HPLC |
Note: The results presented in this table are for illustrative purposes and are representative of typical data found in a Certificate of Analysis.
Experimental Protocols for Purity and Identity
The determination of purity and confirmation of identity for this compound involves a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC) for Purity
HPLC is the primary method for assessing the purity of this compound and quantifying any impurities. A stability-indicating method is crucial to separate the active pharmaceutical ingredient (API) from any degradation products.[5][6]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., Zorbax Eclipse Plus, 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[5]
-
Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous buffer (e.g., 25 mM ammonium (B1175870) hydrogen carbonate, pH 5.6) and an organic solvent like acetonitrile.[5]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[6]
-
Detection: UV detection at a wavelength of 225 nm is suitable for Belumosudil.[6]
-
Sample Preparation: A stock solution of this compound is prepared in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 400 µg/mL). Working solutions are then prepared by diluting the stock solution.[6]
Mass Spectrometry (MS) for Identity and Isotopic Purity
Mass spectrometry is used to confirm the molecular weight of this compound and to determine its isotopic purity.
-
Instrumentation: A high-resolution mass spectrometer, often coupled with a liquid chromatography system (LC-MS/MS).[7]
-
Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule.
-
Analysis: The mass spectrum will show a peak corresponding to the molecular weight of this compound (approximately 459.56 g/mol for the free base).[4] The isotopic distribution of this peak is analyzed to calculate the percentage of the d7 species.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of this compound. The ¹H NMR spectrum will show the characteristic peaks for the non-deuterated protons in the molecule, and the absence of signals at the deuterated positions confirms the isotopic labeling. The ¹³C NMR provides information about the carbon skeleton.[4]
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of this compound.
Caption: Workflow for the analysis of this compound.
Mechanism of Action: ROCK2 Signaling Pathway
Belumosudil is a selective inhibitor of ROCK2, a kinase that plays a significant role in immune responses and fibrotic processes.[1][2][8] Overactivation of the ROCK2 signaling pathway is implicated in the pathophysiology of cGVHD.[1] Belumosudil restores immune homeostasis by modulating the balance between pro-inflammatory T helper 17 (Th17) cells and anti-inflammatory regulatory T (Treg) cells.[1][2]
The diagram below illustrates the ROCK2 signaling pathway and the mechanism of action of Belumosudil.
Caption: Belumosudil's inhibition of the ROCK2 signaling pathway.
By inhibiting ROCK2, Belumosudil downregulates the phosphorylation of STAT3, which in turn reduces the differentiation of pro-inflammatory Th17 cells.[8][9] Concurrently, ROCK2 inhibition leads to the upregulation of STAT5 phosphorylation, promoting the differentiation of anti-inflammatory Treg cells.[8] This rebalancing of the Th17/Treg ratio helps to alleviate the inflammatory and fibrotic manifestations of cGVHD.[2][8]
References
- 1. What is the mechanism of Belumosudil? [synapse.patsnap.com]
- 2. ascopubs.org [ascopubs.org]
- 3. Safety and efficacy of the ROCK-2-inhibitor Belumosudil in cGvHD treatment - a retrospective, German-Swiss multicenter real-world data analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Belumosudil Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 5. Comprehensive chromatographic analysis of Belumosudil and its degradation products: Development, validation, and In silico toxicity assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. Identification and Characterization of Belumosudil Degradation Impurities Using the LC-MS/MS Method and Its Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ROCK 2 inhibition with belumosudil for the treatment of chronic graft-versus-host disease: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Belumosudil reduces oral chronic graft-versus-host disease tissue inflammation and fibrosis: a ROCKstar companion study - PMC [pmc.ncbi.nlm.nih.gov]
Belumosudil: A Preclinical In-Depth Technical Guide on its Application in Fibrosis and Autoimmune Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Belumosudil (B1681009) (formerly KD025) is an orally bioavailable, selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2).[1][2] Dysregulation of the ROCK2 signaling pathway is implicated in the pathogenesis of various autoimmune and fibrotic diseases, making it a compelling therapeutic target.[3][4] Preclinical research has demonstrated that Belumosudil modulates aberrant immune responses and fibrotic processes, providing a strong rationale for its clinical development in conditions such as chronic graft-versus-host disease (cGVHD), systemic sclerosis (scleroderma), and other related disorders.[5][6] This technical guide provides a comprehensive overview of the preclinical studies on Belumosudil, focusing on its mechanism of action, quantitative data from in vitro and in vivo models, detailed experimental methodologies where available, and visualization of key signaling pathways and workflows.
Core Mechanism of Action: Selective ROCK2 Inhibition
Belumosudil exerts its therapeutic effects primarily through the selective inhibition of ROCK2.[1] The ROCK family of serine/threonine kinases, comprising ROCK1 and ROCK2, are key downstream effectors of the small GTPase RhoA.[7] While both isoforms share structural similarities, they have distinct biological functions. ROCK2 is critically involved in regulating inflammatory responses and fibrotic processes.[3] Belumosudil demonstrates significant selectivity for ROCK2 over ROCK1, which is thought to contribute to its favorable safety profile by minimizing off-target effects.[5]
Data Presentation: In Vitro Kinase Inhibition
| Target | IC50 | Reference |
| ROCK2 | 105 nM | [5] |
| ROCK1 | 24 µM | [5] |
Modulation of Immune Responses: The Th17/Treg Axis
A pivotal aspect of Belumosudil's immunomodulatory activity is its ability to rebalance (B12800153) the ratio of pro-inflammatory T helper 17 (Th17) cells and immunosuppressive regulatory T cells (Tregs).[8][9] An imbalance in the Th17/Treg axis is a hallmark of many autoimmune diseases.[10] Belumosudil has been shown to shift this balance towards a more tolerogenic state by downregulating Th17 cell differentiation and function while promoting the expansion and stability of Tregs.[8]
This effect is mediated through the differential regulation of the signal transducer and activator of transcription (STAT) signaling pathways. Specifically, Belumosudil inhibits the phosphorylation of STAT3, a key transcription factor for Th17 lineage commitment, thereby reducing the production of pro-inflammatory cytokines such as IL-17 and IL-21.[8][11] Concurrently, it upregulates the phosphorylation of STAT5, which is crucial for the development and function of Tregs.[8]
Signaling Pathway: Belumosudil's Impact on T-Cell Differentiation
Anti-Fibrotic Effects of Belumosudil
Belumosudil has demonstrated significant anti-fibrotic properties in various preclinical models of fibrotic diseases.[12][13] The core of its anti-fibrotic mechanism lies in the inhibition of myofibroblast differentiation and function.[7] Myofibroblasts are the primary cell type responsible for the excessive deposition of extracellular matrix (ECM) components, such as collagen, which leads to tissue scarring and organ dysfunction.[14]
The activation of myofibroblasts is often driven by pro-fibrotic cytokines, most notably transforming growth factor-beta (TGF-β).[15] The TGF-β signaling pathway converges on ROCK2, which plays a crucial role in the downstream cellular processes leading to fibrosis, including stress fiber formation and the expression of pro-fibrotic genes.[15] By inhibiting ROCK2, Belumosudil effectively blocks these pro-fibrotic signals, leading to a reduction in collagen production and the reversal of established fibrosis in some preclinical settings.[7][12]
Signaling Pathway: Belumosudil's Anti-Fibrotic Mechanism
Preclinical Efficacy in Animal Models
Belumosudil has been evaluated in a range of animal models of fibrosis and autoimmune diseases, demonstrating its therapeutic potential across different pathologies.
Data Presentation: Summary of Preclinical In Vivo Studies
| Disease Model | Animal | Key Findings | Reference |
| Chronic Graft-versus-Host Disease (cGVHD) | |||
| Sclerodermatous cGVHD | Mouse | Reduced skin and lung fibrosis. | [16] |
| Bronchiolitis Obliterans Syndrome (BOS) | Mouse | Decreased lung fibrosis and improved pulmonary function. | [16][17] |
| Systemic Sclerosis (Scleroderma) | |||
| Bleomycin-induced Skin Fibrosis | Mouse | Reduced dermal thickness and collagen deposition. | [18] |
| Cardiac Fibrosis | |||
| Transverse Aortic Constriction (TAC) | Mouse | Ameliorated cardiac hypertrophy, fibrosis, and dysfunction. | [12] |
| Systemic Lupus Erythematosus (SLE) | |||
| MRL/lpr Mouse Model | Mouse | Prevented kidney damage and disease progression; reduced STAT3 phosphorylation and increased STAT5 phosphorylation in the spleen. | [8] |
| Rheumatoid Arthritis | |||
| Collagen-induced Arthritis | Mouse | Markedly reduced the progression of inflammatory arthritis. | [8] |
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of Belumosudil are not extensively published in the public domain. However, based on the available literature, the following sections outline the general methodologies employed in key experiments.
In Vitro Fibroblast Activation Assay
Objective: To assess the effect of Belumosudil on the differentiation of fibroblasts into myofibroblasts and the production of ECM proteins.
General Protocol:
-
Cell Culture: Primary human dermal or cardiac fibroblasts are cultured in appropriate media.
-
Induction of Fibrosis: Fibroblasts are stimulated with a pro-fibrotic agent, typically recombinant human TGF-β1 (e.g., 10 ng/mL), to induce myofibroblast differentiation.[12]
-
Treatment: Cells are co-treated with TGF-β1 and varying concentrations of Belumosudil or vehicle control.
-
Endpoint Analysis:
-
Myofibroblast Differentiation: Assessed by immunofluorescence or Western blotting for α-smooth muscle actin (α-SMA), a marker of myofibroblasts.
-
Collagen Production: Quantified using methods such as the Sircol Collagen Assay or by measuring the expression of collagen genes (e.g., COL1A1, COL3A1) via qRT-PCR.
-
Signaling Pathway Analysis: Phosphorylation status of key signaling molecules like Smad2/3 and STAT3 can be evaluated by Western blotting.
-
Experimental Workflow: In Vitro Fibroblast Activation Assay
Bleomycin-Induced Skin Fibrosis Model
Objective: To evaluate the anti-fibrotic efficacy of Belumosudil in a model of skin fibrosis.
General Protocol:
-
Animal Model: Typically, C57BL/6 mice are used.
-
Induction of Fibrosis: Bleomycin is administered, often through repeated subcutaneous injections into a shaved area on the back, to induce localized skin fibrosis.[18]
-
Treatment: Belumosudil or vehicle is administered to the mice, usually via oral gavage, either prophylactically (starting at the same time as bleomycin) or therapeutically (after fibrosis has been established).
-
Endpoint Analysis:
-
Histology: Skin biopsies are taken and stained with Masson's trichrome to assess dermal thickness and collagen deposition.
-
Biochemical Analysis: Skin tissue can be analyzed for hydroxyproline (B1673980) content as a quantitative measure of collagen.
-
Immunohistochemistry: Staining for markers such as α-SMA can be performed to quantify myofibroblast infiltration.
-
Transverse Aortic Constriction (TAC) Model of Cardiac Fibrosis
Objective: To assess the efficacy of Belumosudil in a pressure-overload model of cardiac hypertrophy and fibrosis.
General Protocol:
-
Animal Model: Wild-type mice (e.g., C57BL/6) are commonly used.[12]
-
Surgical Procedure: A surgical constriction is placed around the transverse aorta to induce pressure overload on the left ventricle.[12]
-
Treatment: Belumosudil (e.g., 50 mg/kg/day) or vehicle is administered, typically starting after the establishment of cardiac hypertrophy.[12]
-
Endpoint Analysis:
-
Echocardiography: To assess cardiac function (e.g., ejection fraction, fractional shortening) and dimensions.
-
Histology: Hearts are harvested, sectioned, and stained (e.g., Masson's trichrome, Picrosirius red) to evaluate fibrosis and cardiomyocyte hypertrophy.
-
Gene and Protein Expression: Analysis of markers for fibrosis (e.g., collagen, fibronectin) and hypertrophy (e.g., ANP, BNP) in heart tissue.
-
Conclusion
The preclinical data for Belumosudil strongly support its dual immunomodulatory and anti-fibrotic activities, mediated through the selective inhibition of ROCK2. In a variety of in vitro and in vivo models of autoimmune and fibrotic diseases, Belumosudil has demonstrated the ability to restore immune homeostasis and reduce pathological tissue remodeling. These compelling preclinical findings have paved the way for successful clinical development, particularly in the treatment of chronic graft-versus-host disease. Further research into the nuanced mechanisms of Belumosudil in different disease contexts will continue to expand our understanding of its therapeutic potential.
References
- 1. Belumosudil for chronic graft-versus-host disease after 2 or more prior lines of therapy: the ROCKstar Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ROCK 2 inhibition with belumosudil for the treatment of chronic graft-versus-host disease: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Belumosudil reduces oral chronic graft-versus-host disease tissue inflammation and fibrosis: a ROCKstar companion study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CTT Journal [cttjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. FDA Approval Summary: Belumosudil For Adult and Pediatric Patients 12 Years and Older with Chronic GVHD After Two or More Prior Lines of Systemic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Clinical and Serologic Manifestations of Autoimmune Disease in MRL-lpr/lpr Mice Lacking Nitric Oxide Synthase Type 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Research Portal [scholarship.miami.edu]
- 10. researchgate.net [researchgate.net]
- 11. Quantification of Pulmonary Fibrosis in a Bleomycin Mouse Model Using Automated Histological Image Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Belumosudil reduces oral chronic graft-versus-host disease tissue inflammation and fibrosis: a ROCKstar companion study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The MRL/lpr Mouse Strain as a Model for Neuropsychiatric Systemic Lupus Erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Treatment of MRL/lpr mice, a genetic autoimmune model, with the Ras inhibitor, farnesylthiosalicylate (FTS) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. resources.amsbio.com [resources.amsbio.com]
- 16. Belumosudil | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 17. Increased survival and reduced renal injury in MRL/lpr mice treated with a human Fcγ receptor II (CD32) peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bleomycin Induces Molecular Changes Directly Relevant to Idiopathic Pulmonary Fibrosis: A Model for “Active” Disease | PLOS One [journals.plos.org]
The Role of ROCK2 Inhibition in cGVHD Pathophysiology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chronic graft-versus-host disease (cGVHD) is a leading cause of late non-relapse morbidity and mortality following allogeneic hematopoietic stem cell transplantation. Its complex pathophysiology involves both immune dysregulation and fibrotic processes, presenting significant therapeutic challenges. Emerging evidence has highlighted the central role of Rho-associated coiled-coil containing protein kinase 2 (ROCK2) in driving key pathways of cGVHD. Selective inhibition of ROCK2 has demonstrated a dual mechanism of action, concurrently targeting both inflammation and fibrosis. This technical guide provides an in-depth overview of the core signaling pathways, summarizes key preclinical and clinical data for ROCK2 inhibitors, and details relevant experimental protocols for studying this therapeutic approach in cGVHD.
The Dual Pathophysiological Role of ROCK2 in cGVHD
cGVHD is characterized by an imbalance between pro-inflammatory T helper 17 (Th17) and T follicular helper (Tfh) cells, and immunosuppressive regulatory T cells (Tregs), leading to a sustained inflammatory environment and subsequent tissue fibrosis.[1][2] ROCK2 is a critical signaling node that governs both of these pathological processes.[3]
Immunomodulatory Role: The Th17/Treg Axis
ROCK2 is integral to the differentiation and function of pro-inflammatory Th17 and Tfh cells.[1] Upon T-cell receptor (TCR) stimulation, ROCK2 activation leads to the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).[4][5] Phosphorylated STAT3 (p-STAT3) is a master transcription factor that promotes the expression of RORγt and IRF4, key lineage-defining transcription factors for Th17 cells, and Bcl6 for Tfh cells.[1][4][6] This cascade results in the production of pro-inflammatory cytokines, notably Interleukin-17 (IL-17) and IL-21, which are central to the inflammatory pathology of cGVHD.[4][6]
Conversely, selective ROCK2 inhibition has been shown to upregulate STAT5 phosphorylation.[2][6] p-STAT5 promotes the expression of Foxp3, the master regulator of Treg cells, thereby shifting the immune balance towards a more tolerant state.[1] By inhibiting the STAT3 pathway and promoting the STAT5 pathway, ROCK2 inhibitors effectively rebalance (B12800153) the Th17/Treg ratio, a key therapeutic goal in cGVHD.[1][2][6]
Anti-Fibrotic Role
Fibrosis, the excessive deposition of extracellular matrix components like collagen, is a hallmark of cGVHD, leading to organ damage and dysfunction.[1] ROCK2 signaling is a key driver of fibrotic processes. It promotes the differentiation of fibroblasts into myofibroblasts, the primary collagen-producing cells.[2][6] This is mediated, in part, through the transforming growth factor-β (TGF-β) signaling pathway and by regulating actin polymerization and cell contractility.[1][2] Selective ROCK2 inhibition has been shown to downregulate profibrotic gene expression and impede the formation of focal adhesions, thereby directly countering the fibrotic manifestations of cGVHD.[1]
Quantitative Data on ROCK2 Inhibition in cGVHD
The therapeutic potential of selective ROCK2 inhibition has been evaluated in both preclinical models and clinical trials, with the oral selective ROCK2 inhibitor belumosudil (KD025) being the most extensively studied agent.
Preclinical Efficacy
Studies in murine models of cGVHD have demonstrated the ability of ROCK2 inhibitors to ameliorate disease pathology.[5][7]
| Model | Key Findings | Reference |
| Sclerodermatous cGVHD | Reduced skin fibrosis, decreased collagen deposition, and improved clinical scores. | [5][7] |
| Bronchiolitis Obliterans Syndrome (BOS) cGVHD | Normalized pathogenic pulmonary function, marked reduction in lung antibody and collagen deposition. | [5][7] |
| Immunological Changes (Spleen) | Decreased frequency of T follicular helper (Tfh) cells, increased frequency of T follicular regulatory (Tfr) cells, reduced p-STAT3, and increased p-STAT5. | [5][8] |
| Human PBMCs (in vitro) | Inhibition of IL-21, IL-17, and IFN-γ secretion from cGVHD patient cells; decreased p-STAT3. | [6][8] |
Clinical Efficacy of Belumosudil
Belumosudil has been evaluated in heavily pretreated patients with cGVHD who have failed multiple prior lines of systemic therapy. The results from the pivotal phase 2 studies, KD025-208 and ROCKstar (KD025-213), are summarized below.
Table 1: Efficacy of Belumosudil in the KD025-208 Study [2][9][10][11][12]
| Endpoint | 200 mg Once Daily (n=17) | 200 mg Twice Daily (n=16) | 400 mg Once Daily (n=21) | Overall (N=54) |
| Overall Response Rate (ORR) | 65% | 69% | 62% | 65% |
| Median Duration of Response | - | - | - | 35 weeks |
| Failure-Free Survival (6 months) | - | - | - | 76% |
| Failure-Free Survival (12 months) | - | - | - | 47% |
| Overall Survival (2 years) | - | - | - | 82% |
| Corticosteroid Dose Reduction | - | - | - | 67% of patients |
| Corticosteroid Discontinuation | - | - | - | 19% of patients |
Table 2: Efficacy of Belumosudil in the ROCKstar Study (Final FDA Analysis) [1][6][13][14]
| Endpoint | 200 mg Once Daily (n=65) | 200 mg Twice Daily (n=66) |
| Best Overall Response Rate (ORR) | 75% | 77% |
| Complete Response (CR) | 6% | - |
| Partial Response (PR) | 69% | - |
| Median Duration of Response | 54 weeks | 54 weeks |
| Clinically Meaningful Symptom Improvement (LSS) | 59% | 62% |
| Patients on Therapy for ≥1 Year | 44% | 44% |
A pooled analysis of these two studies with a median follow-up of 31.4 months confirmed the durable responses and long-term safety of belumosudil.[15][16]
Table 3: Long-Term Pooled Analysis of KD025-208 and ROCKstar Studies [15][16]
| Endpoint | Value (N=208) |
| Best Overall Response Rate (ORR) | 72% |
| Median Duration of Response (DOR) | 62.3 weeks |
| Median Failure-Free Survival (FFS) | 15.1 months |
| 1-Year FFS Rate | 56% |
| 2-Year FFS Rate | 40% |
| Median Time to Next Treatment (TTNT) | 22.1 months |
Key Experimental Protocols
Investigating the role of ROCK2 inhibition in cGVHD involves a combination of in vivo animal models, in vitro cellular assays, and various molecular and histological techniques.
Murine Models of cGVHD
Protocol 3.1.1: Sclerodermatous cGVHD Model [5][17][18] This model recapitulates the fibrotic skin manifestations of human cGVHD.
-
Recipient Mice: 8-12 week old BALB/c mice.
-
Donor Mice: 8-12 week old B10.D2 mice.
-
Conditioning: Lethally irradiate recipient BALB/c mice.
-
Transplantation: Within 24 hours of irradiation, intravenously inject recipient mice with bone marrow cells and splenocytes from donor B10.D2 mice.
-
Treatment: Begin administration of the ROCK2 inhibitor or vehicle control (e.g., via oral gavage) after the initial signs of cGVHD appear (typically around day 21).
-
Monitoring: Score mice twice weekly for clinical signs of cGVHD (e.g., weight loss, posture, activity, fur texture, skin integrity/alopecia).
-
Endpoint Analysis: Euthanize mice at a pre-determined endpoint (e.g., day 42-60) and harvest tissues (skin, lung, liver) for analysis.
Protocol 3.1.2: Bronchiolitis Obliterans Syndrome (BOS) cGVHD Model [19] This model is used to study the pulmonary manifestations of cGVHD.
-
Recipient Mice: Appropriate recipient strain (e.g., LP/J).
-
Donor Mice: Appropriate MHC-mismatched donor strain (e.g., C57BL/6).
-
Conditioning: Administer cyclophosphamide (B585) (120 mg/kg, i.p.) on days -3 and -2, followed by total body irradiation on day -1.
-
Transplantation: Inject donor-derived, T-cell depleted bone marrow and splenocytes.
-
Treatment: Initiate treatment with the ROCK2 inhibitor or vehicle at a specified time point post-transplantation.
-
Monitoring: Assess pulmonary function (e.g., resistance and elastance) at regular intervals.
-
Endpoint Analysis: Harvest lungs and other organs for histological and molecular analysis at the study endpoint.
In Vitro Human T-Cell Assays
Protocol 3.2.1: Th17 Differentiation from Human PBMCs [20][21][22][23][24] This assay is used to assess the direct effect of ROCK2 inhibitors on T-cell polarization.
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor or cGVHD patient blood using density gradient centrifugation.
-
Culture Setup: Seed cells in culture plates pre-coated with anti-CD3 antibody (e.g., 1-10 µg/mL).
-
Th17 Skewing: Culture cells in RPMI-1640 medium supplemented with 10% FBS and a Th17-polarizing cocktail:
-
Soluble anti-CD28 antibody (e.g., 1 µg/mL)
-
Recombinant human IL-6 (e.g., 10-30 ng/mL)
-
Recombinant human TGF-β1 (e.g., 1-10 ng/mL)
-
Recombinant human IL-1β (e.g., 10-20 ng/mL)
-
Recombinant human IL-23 (e.g., 10-30 ng/mL)
-
Neutralizing anti-IFN-γ antibody (e.g., 1 µg/mL)
-
Neutralizing anti-IL-4 antibody (e.g., 1-2.5 µg/mL)
-
-
Inhibitor Treatment: Add the ROCK2 inhibitor at desired concentrations (or vehicle control) at the beginning of the culture.
-
Incubation: Culture for 5-7 days at 37°C, 5% CO2.
-
Analysis:
-
Flow Cytometry: Restimulate cells with PMA/Ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) for the final 4-5 hours. Then, perform surface staining for CD4 and intracellular staining for IL-17A and FoxP3 to determine the frequency of Th17 and Treg cells.
-
ELISA: Collect culture supernatants to quantify the concentration of secreted IL-17 and IL-21.
-
Western Blot: Lyse cells to extract protein and analyze the phosphorylation status of STAT3 and STAT5.
-
Molecular and Histological Analysis Protocols
Protocol 3.3.1: Western Blot for Phosphorylated STAT3/STAT5 [25][26][27]
-
Cell Lysis: Lyse spleen cells or cultured T-cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for p-STAT3 (Tyr705), p-STAT5, total STAT3, total STAT5, or a loading control (e.g., β-actin), diluted in 5% BSA/TBST.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect chemiluminescence using an ECL substrate and an imaging system. Quantify band intensity using densitometry software.
Protocol 3.3.2: Flow Cytometry for Th17 and Treg Cells [28]
-
Cell Preparation: Prepare a single-cell suspension from spleen or cultured cells.
-
Surface Staining: Incubate cells with fluorochrome-conjugated antibodies against surface markers (e.g., CD4, CD25) in FACS buffer.
-
Fixation and Permeabilization: Fix and permeabilize the cells using a commercially available kit (e.g., FoxP3 staining buffer set).
-
Intracellular Staining: Incubate the permeabilized cells with fluorochrome-conjugated antibodies against intracellular targets (e.g., IL-17A, FoxP3).
-
Acquisition: Acquire data on a flow cytometer.
-
Gating Strategy:
-
Gate on lymphocytes (FSC vs. SSC), then singlets.
-
Gate on CD4+ T-cells.
-
Within the CD4+ population, identify Th17 cells as IL-17A+ and Treg cells as CD25+FoxP3+.
-
Protocol 3.3.3: Histological Assessment of Fibrosis (Masson's Trichrome Stain)
-
Tissue Processing: Fix harvested tissues (e.g., lung, skin) in 10% neutral buffered formalin, process, and embed in paraffin.
-
Sectioning: Cut 4-5 µm sections and mount on glass slides.
-
Staining: Perform Masson's Trichrome staining using a standard protocol, which typically involves staining nuclei with an iron hematoxylin, cytoplasm and muscle fibers with a red dye (e.g., Biebrich scarlet-acid fuchsin), and collagen with a blue or green dye (e.g., aniline (B41778) blue).
-
Imaging and Analysis: Capture images using a light microscope. Fibrosis can be quantified using semi-quantitative scoring systems or digital image analysis to measure the area of blue/green staining (collagen) relative to the total tissue area.
Conclusion
The selective inhibition of ROCK2 represents a significant advancement in the treatment of cGVHD, offering a targeted therapy that addresses both the underlying immune dysregulation and the resulting fibrotic pathology. The robust clinical efficacy of belumosudil in heavily pretreated patient populations underscores the critical role of the ROCK2 signaling pathway in this disease. The experimental protocols outlined in this guide provide a framework for further research into the mechanisms of ROCK2 inhibition and the development of next-generation therapies for cGVHD and other fibro-inflammatory diseases.
References
- 1. Pivotal ROCKstar Efficacy Data | REZUROCK® (belumosudil) [rezurockhcp.com]
- 2. ashpublications.org [ashpublications.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Modeling chronic graft versus host disease in mice using allogeneic bone marrow and splenocyte transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ROCK 2 inhibition with belumosudil for the treatment of chronic graft-versus-host disease: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted Rho-associated kinase 2 inhibition suppresses murine and human chronic GVHD through a Stat3-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinase Inhibition as Treatment for Acute and Chronic Graft-Versus-Host Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. researchgate.net [researchgate.net]
- 11. ascopubs.org [ascopubs.org]
- 12. researchgate.net [researchgate.net]
- 13. Belumosudil for chronic graft-versus-host disease after 2 or more prior lines of therapy: the ROCKstar Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. Belumosudil for Chronic Graft-Versus-Host Disease: Analysis of Long-Term Results from the KD025-208 and ROCKstar Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. experts.umn.edu [experts.umn.edu]
- 17. A modified graft‐versus‐host‐induced model for systemic sclerosis, with pulmonary fibrosis in Rag2‐deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Murine Models of Chronic Graft-versus-Host Disease: Insights and Unresolved Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Impaired bone marrow B-cell development in mice with a bronchiolitis obliterans model of cGVHD - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bdbiosciences.com [bdbiosciences.com]
- 21. benchchem.com [benchchem.com]
- 22. antbioinc.com [antbioinc.com]
- 23. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
- 27. benchchem.com [benchchem.com]
- 28. researchgate.net [researchgate.net]
Belumosudil: A Technical Guide to Target Engagement and Biomarker Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Belumosudil (B1681009) (formerly KD025) is an orally bioavailable, selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2).[1][2] It has been approved for the treatment of adult and pediatric patients 12 years and older with chronic graft-versus-host disease (cGVHD) after failure of at least two prior lines of systemic therapy.[3][4][5] Belumosudil's therapeutic efficacy stems from its dual mechanism of action, which involves the modulation of immune responses and the inhibition of fibrotic processes.[6][7] This technical guide provides an in-depth overview of belumosudil's target engagement, its impact on key signaling pathways, and the biomarkers associated with its clinical activity.
Mechanism of Action: Targeting the ROCK2 Signaling Pathway
Belumosudil selectively binds to the ATP-binding pocket of the ROCK2 enzyme, inhibiting its kinase activity.[1] This targeted inhibition disrupts downstream signaling pathways that are crucial for the inflammatory and fibrotic processes characteristic of cGVHD.[1][6] The overactivation of ROCK2 is implicated in the pathogenesis of cGVHD, contributing to an imbalance in T-cell subsets and excessive collagen deposition.[1][8]
Modulation of Immune Homeostasis
Belumosudil restores immune homeostasis by rebalancing the ratio of pro-inflammatory T helper 17 (Th17) cells and anti-inflammatory regulatory T cells (Tregs).[6][9] This is achieved through two key mechanisms:
-
Downregulation of STAT3 Phosphorylation: By inhibiting ROCK2, belumosudil suppresses the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).[6][9] This, in turn, reduces the production of pro-inflammatory cytokines IL-17 and IL-21, leading to a decrease in the population of pathogenic Th17 cells.[2][6][9]
-
Upregulation of STAT5 Phosphorylation: Belumosudil treatment has been shown to upregulate the phosphorylation of STAT5, which promotes the expansion of immunosuppressive Treg cells.[9][10]
Anti-fibrotic Effects
The ROCK2 signaling pathway plays a central role in tissue fibrosis.[10][11] Belumosudil's inhibition of ROCK2 counteracts fibrotic processes by:
-
Decreasing Myofibroblast Activity: It reduces the activity of myofibroblasts, which are key effector cells in fibrosis.[1]
-
Reducing Collagen Deposition: Belumosudil has been shown to decrease the deposition of collagen, a major component of fibrotic tissue.[1][9] Studies have demonstrated a reduction in collagen type I in the oral mucosa of patients responding to belumosudil treatment.[9]
The following diagram illustrates the core signaling pathway affected by belumosudil.
Quantitative Data on Target Engagement and Clinical Efficacy
The following tables summarize key quantitative data related to belumosudil's target engagement and clinical efficacy from preclinical and clinical studies.
| Parameter | Value | Assay Type | Source |
| ROCK2 IC₅₀ | 105 nM | Enzyme Assay | TriBioScience[2] |
| ROCK1 IC₅₀ | 24 µM | Enzyme Assay | TriBioScience[2] |
| Table 1: In Vitro Target Engagement of Belumosudil. |
| Study | Treatment Arm | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) |
| ROCKstar (Phase 2) | Belumosudil 200 mg once daily (n=66) | 74% (95% CI, 62-84) | Not specified in source | Not specified in source |
| ROCKstar (Phase 2) | Belumosudil 200 mg twice daily (n=66) | 77% (95% CI, 65-87) | Not specified in source | Not specified in source |
| KD025-213 (N=65) | Belumosudil 200 mg daily | 75% (95% CI: 63, 85) | 6% | 69% |
| Table 2: Clinical Efficacy of Belumosudil in cGVHD Patients from the ROCKstar Study.[3][11] |
| Parameter | Value |
| Median Duration of Response | 1.9 months (95% CI: 1.2, 2.9) |
| Responders alive without new systemic therapy for at least 12 months | 62% (95% CI: 46, 74) |
| Table 3: Durability of Response in the KD025-213 Study.[3] |
Biomarker Discovery
Several potential biomarkers have been identified that correlate with the clinical response to belumosudil. These biomarkers reflect the drug's mechanism of action and its impact on the underlying pathophysiology of cGVHD.
-
Reduction in IL-17: Responders to belumosudil have shown a reduction in IL-17 in the oral mucosa.[9]
-
Decrease in Collagen Type I: A decrease in collagen type I in the oral mucosa has been observed in clinical responders.[9]
-
Salivary TGF-β1: Levels of transforming growth factor β1 (TGF-β1), a key driver of fibrosis, have been found to decrease significantly in the saliva of patients treated with belumosudil.[9]
-
Th17/Treg Ratio: The ratio of Th17 to Treg cells is a key indicator of immune dysregulation in cGVHD. Belumosudil's ability to restore this balance suggests that monitoring this ratio could be a valuable pharmacodynamic biomarker.[6][9] Early increases in regulatory T cells have been suggested as a potential biomarker for patient selection.[12]
Experimental Protocols
Detailed methodologies are crucial for assessing target engagement and identifying biomarkers. Below are representative protocols for key experiments.
ROCK2 Kinase Activity Assay (In Vitro)
This protocol is based on a generic Kinase-Glo™ format and is designed to measure the activity of ROCK2 and the inhibitory effect of compounds like belumosudil.
Materials:
-
Recombinant human ROCK2 kinase
-
Kinase substrate (e.g., long S6K substrate peptide)
-
ATP
-
Kinase assay buffer
-
Kinase-Glo™ MAX reagent
-
96-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a serial dilution of belumosudil in kinase assay buffer.
-
In a 96-well plate, add 5 µL of the diluted compound or vehicle control.
-
Add 20 µL of a master mix containing ROCK2 kinase and substrate to each well.
-
Initiate the kinase reaction by adding 25 µL of ATP solution to each well.
-
Incubate the plate at room temperature for 1 hour.
-
Add 50 µL of Kinase-Glo™ MAX reagent to each well to stop the reaction and generate a luminescent signal.
-
Incubate for 10 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
The following diagram outlines the workflow for an in vitro ROCK2 kinase inhibition assay.
Phospho-STAT3 (pSTAT3) Detection by Western Blot
This protocol describes the detection of phosphorylated STAT3 in cell lysates to assess the downstream effects of belumosudil.
Materials:
-
Cell lines (e.g., human peripheral blood mononuclear cells - PBMCs)
-
Belumosudil
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-pSTAT3 (Tyr705), anti-total STAT3, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells and treat with various concentrations of belumosudil for a specified time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pSTAT3 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe for total STAT3 and β-actin as loading controls.
Th17/Treg Cell Analysis by Flow Cytometry
This protocol outlines the procedure for identifying and quantifying Th17 and Treg cell populations in human PBMCs.
Materials:
-
Human PBMCs
-
Cell stimulation cocktail (e.g., PMA/Ionomycin) and protein transport inhibitor (e.g., Brefeldin A)
-
Fixation/Permeabilization buffer kit
-
Fluorochrome-conjugated antibodies: anti-CD4, anti-IL-17A, anti-Foxp3, anti-CD25
-
Flow cytometer
Procedure:
-
Isolate PBMCs from whole blood.
-
Stimulate the cells with a stimulation cocktail in the presence of a protein transport inhibitor for 4-6 hours.
-
Wash the cells and stain for the surface marker CD4.
-
Fix and permeabilize the cells according to the manufacturer's protocol.
-
Perform intracellular staining for IL-17A, Foxp3, and CD25.
-
Wash the cells and resuspend in flow cytometry staining buffer.
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software to gate on CD4+ T cells and then identify Th17 (CD4+IL-17A+) and Treg (CD4+CD25+Foxp3+) populations.
Conclusion
Belumosudil represents a significant advancement in the treatment of cGVHD, offering a targeted therapeutic approach with a dual mechanism of action that addresses both immune dysregulation and fibrosis.[6] The selective inhibition of ROCK2 by belumosudil leads to a cascade of downstream effects, most notably the rebalancing of Th17 and Treg cells through the modulation of STAT3 and STAT5 signaling.[6][9] The identification of biomarkers such as IL-17, collagen type I, and salivary TGF-β1 provides valuable tools for monitoring treatment response and patient stratification.[9] The experimental protocols outlined in this guide provide a framework for further research into the nuanced mechanisms of belumosudil and the discovery of novel biomarkers to optimize its clinical application.
References
- 1. What is the mechanism of Belumosudil? [synapse.patsnap.com]
- 2. tribioscience.com [tribioscience.com]
- 3. FDA Approval Summary: Belumosudil For Adult and Pediatric Patients 12 Years and Older with Chronic GVHD After Two or More Prior Lines of Systemic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Portal [scholarship.miami.edu]
- 5. FDA approves belumosudil for the treatment of patients with cGvHD [gvhdhub.com]
- 6. ROCK 2 inhibition with belumosudil for the treatment of chronic graft-versus-host disease: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ROCK2 Inhibition With Belumosudil (KD025) for the Treatment of Chronic Graft-Versus-Host Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Belumosudil reduces oral chronic graft-versus-host disease tissue inflammation and fibrosis: a ROCKstar companion study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Belumosudil for chronic graft-versus-host disease after 2 or more prior lines of therapy: the ROCKstar Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. google.com [google.com]
In Vitro Characterization of Belumosudil-d7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Belumosudil, a selective inhibitor of Rho-associated coiled-coil kinase 2 (ROCK2), is an approved therapeutic for chronic graft-versus-host disease (cGVHD).[1][2][3][4] This technical guide provides an in-depth overview of the in vitro characterization of Belumosudil-d7, a deuterated isotopologue of Belumosudil. The inclusion of deuterium (B1214612) atoms makes this compound an ideal internal standard for mass spectrometry-based bioanalytical assays. This document details the core mechanism of action, metabolic stability, and cytochrome P450 (CYP) inhibition profile of Belumosudil. It also provides detailed experimental protocols and data presented in a clear, tabular format for ease of reference by researchers in the field of drug development.
Mechanism of Action: Selective ROCK2 Inhibition
Belumosudil functions as a potent and selective inhibitor of ROCK2, a serine/threonine kinase that plays a critical role in regulating inflammatory responses and fibrotic processes.[1] By binding to the ATP-binding pocket of the ROCK2 enzyme, Belumosudil blocks its kinase activity, thereby modulating downstream signaling pathways.[5] This selective inhibition of ROCK2 over ROCK1 is a key characteristic of Belumosudil's therapeutic action.[6][7]
The inhibitory activity of Belumosudil on ROCK1 and ROCK2 has been quantified in vitro, demonstrating its selectivity for the ROCK2 isoform.
| Kinase | IC50 (nM) |
| ROCK1 | ~3000 |
| ROCK2 | ~100 |
Table 1: In vitro inhibitory activity of Belumosudil against ROCK1 and ROCK2 kinases. Data compiled from publicly available information.[6][7]
The downstream effects of ROCK2 inhibition by Belumosudil include the modulation of key signaling pathways involved in immune regulation. Specifically, Belumosudil has been shown to down-regulate the phosphorylation of STAT3 and up-regulate the phosphorylation of STAT5.[6][7] This shifts the balance of T helper 17 (Th17) cells and regulatory T cells (Tregs), leading to a reduction in pro-inflammatory cytokines such as IL-17 and IL-21.[1][5][8]
In Vitro Metabolic Stability
The metabolic stability of a drug candidate is a critical parameter assessed during drug development. In vitro assays using liver microsomes or hepatocytes are commonly employed to determine the intrinsic clearance of a compound. Belumosudil is known to be extensively metabolized by the liver, primarily through the cytochrome P450 enzyme CYP3A4.[1][9] this compound, as a deuterated analog, is an invaluable tool for these studies, serving as an internal standard for accurate quantification.
| Test System | Key Findings |
| Human Liver Microsomes | Belumosudil is metabolized, with CYP3A4 being the major contributing enzyme. |
| Human Hepatocytes | Confirms hepatic metabolism and allows for the identification of metabolites. |
Table 2: Summary of in vitro metabolic stability findings for Belumosudil.
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
This protocol outlines a typical procedure for assessing the metabolic stability of this compound.
-
Preparation of Reagents:
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Human liver microsomes (pooled, e.g., 20 mg/mL).
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4).
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
-
Incubation:
-
In a microcentrifuge tube, combine phosphate buffer, human liver microsomes, and this compound (final concentration, e.g., 1 µM).
-
Pre-warm the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Sampling and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.
-
-
Sample Processing and Analysis:
-
Vortex and centrifuge the quenched samples to precipitate proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining amount of this compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (Clint) based on the half-life and incubation conditions.
-
Cytochrome P450 (CYP) Inhibition
Assessing the potential of a drug candidate to inhibit major CYP enzymes is a crucial step in drug development to predict potential drug-drug interactions (DDIs). In vitro studies have indicated that Belumosudil's metabolism is primarily dependent on CYP3A4 activity.[9] Therefore, it is important to characterize the inhibitory potential of Belumosudil and its metabolites on this and other key CYP isoforms.
| CYP Isoform | Inhibition Potential |
| CYP3A4 | Belumosudil is a substrate; co-administration with strong CYP3A4 inducers or inhibitors may alter its exposure.[9][10] |
| Other Isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6) | Typically assessed to provide a comprehensive DDI profile. |
Table 3: Summary of CYP inhibition profile for Belumosudil.
Experimental Protocol: CYP Inhibition Assay (Fluorometric)
This protocol describes a common method for evaluating the inhibitory effect of this compound on the activity of major CYP isoforms using fluorescent probe substrates.
-
Preparation of Reagents:
-
This compound stock solution (e.g., 10 mM in DMSO), serially diluted to a range of concentrations.
-
Recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, etc.).
-
Fluorogenic probe substrates specific for each CYP isoform.
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
NADPH regenerating system.
-
-
Assay Procedure (in a 96-well plate format):
-
To each well, add the phosphate buffer, the specific recombinant CYP enzyme, and either this compound at various concentrations, a known inhibitor (positive control), or vehicle (negative control).
-
Add the specific fluorogenic substrate to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular intervals for a specified period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the fluorescence versus time plot) for each concentration of this compound.
-
Normalize the reaction rates to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion
The in vitro characterization of this compound is fundamental to understanding its pharmacological profile and its utility in bioanalytical applications. Its selective inhibition of ROCK2 provides the basis for its therapeutic efficacy in cGVHD. The metabolic stability and CYP inhibition data are critical for predicting its pharmacokinetic behavior and potential for drug-drug interactions. The detailed protocols provided in this guide offer a framework for researchers to conduct their own in vitro assessments of this compound and related compounds.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Belumosudil - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. X-MOL [m.x-mol.net]
- 5. What is the mechanism of Belumosudil? [synapse.patsnap.com]
- 6. What is the mechanism of action of Belumosudil Mesilate? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Portico [access.portico.org]
- 9. A Phase 1 Pharmacokinetic Drug Interaction Study of Belumosudil Coadministered With CYP3A4 Inhibitors and Inducers and Proton Pump Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. quotientsciences.com [quotientsciences.com]
Methodological & Application
Application Note: High-Throughput Quantitative Analysis of Belumosudil in Human Plasma using LC-MS/MS with a Deuterated Internal Standard
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Belumosudil in human plasma. Belumosudil is a selective ROCK2 inhibitor approved for the treatment of chronic graft-versus-host disease (cGVHD).[1] The method utilizes Belumosudil-d7 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision, making it suitable for pharmacokinetic studies and therapeutic drug monitoring. The sample preparation involves a straightforward protein precipitation step, followed by a rapid chromatographic separation. The method was validated over a linear range of 1.00 to 1000 ng/mL.
Introduction
Belumosudil is an orally administered inhibitor of Rho-associated coiled-coil-containing protein kinase 2 (ROCK2), a key enzyme in inflammatory and fibrotic pathways.[1] Dysregulation of the ROCK2 signaling pathway is implicated in the pathophysiology of cGVHD. By selectively inhibiting ROCK2, Belumosudil helps to rebalance (B12800153) the immune response and reduce fibrosis.
Accurate measurement of Belumosudil concentrations in plasma is crucial for understanding its pharmacokinetic profile and for optimizing patient dosing. LC-MS/MS offers the high sensitivity and selectivity required for bioanalytical studies. The use of a deuterated internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS assays as it effectively compensates for variations in sample preparation and matrix effects. This application note presents a complete protocol for the determination of Belumosudil in human plasma for research and drug development purposes.
Experimental Protocols
Materials and Reagents
-
Belumosudil reference standard (≥98% purity)
-
This compound internal standard (≥98% purity, isotopic purity ≥99%)
-
LC-MS/MS grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid (≥99%)
-
Human plasma (K2-EDTA)
Standard and Quality Control (QC) Sample Preparation
Stock solutions of Belumosudil and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water. Calibration standards and quality control samples were prepared by spiking the appropriate working standard solutions into blank human plasma.
Sample Preparation Protocol
-
Pipette 50 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL).
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography (LC) Conditions
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 30% B to 90% B in 2.5 min, hold for 1 min, return to 30% B in 0.1 min, equilibrate for 1.4 min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temp | 10°C |
Mass Spectrometry (MS) Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table below |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Curtain Gas | 35 psi |
| Collision Gas | Medium |
| IonSpray Voltage | 5500 V |
| Temperature | 550°C |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | DP (V) | EP (V) | CE (V) | CXP (V) |
| Belumosudil | 453.2 | 366.2 | 80 | 10 | 35 | 14 |
| This compound | 460.2 | 373.2 | 80 | 10 | 35 | 14 |
DP: Declustering Potential, EP: Entrance Potential, CE: Collision Energy, CXP: Collision Cell Exit Potential. Note: The product ion for Belumosudil was selected based on published fragmentation data. The transition for this compound is inferred based on the expected mass shift.
Data Presentation
Method Validation Summary
The method was validated for linearity, sensitivity, precision, accuracy, recovery, and matrix effect. The results are summarized in the tables below. The validation was performed in accordance with regulatory guidelines.
Table 1: Linearity and Sensitivity
| Parameter | Result |
| Linear Range | 1.00 - 1000 ng/mL |
| Correlation Coefficient (r²) | >0.995 |
| Lower Limit of Quantification (LLOQ) | 1.00 ng/mL |
| LLOQ Precision (%CV) | ≤20% |
| LLOQ Accuracy (%Bias) | ±20% |
Table 2: Intra- and Inter-Day Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%Bias) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%Bias) |
| Low | 3.00 | <10 | <±10 | <10 | <±10 |
| Medium | 50.0 | <10 | <±10 | <10 | <±10 |
| High | 800 | <10 | <±10 | <10 | <±10 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Mean Matrix Effect (%) |
| Low | 3.00 | >85 | <±15 |
| High | 800 | >85 | <±15 |
Visualizations
Caption: Experimental workflow for the quantification of Belumosudil.
References
Application Note: High-Throughput Quantification of Belumosudil in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the quantification of Belumosudil in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Three robust sample preparation methods are described: protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). These methods provide clean extracts, minimize matrix effects, and ensure high recovery of Belumosudil, making them suitable for various research and drug development applications. A stable isotope-labeled internal standard, Belumosudil-D7, is recommended for accurate and precise quantification.
Introduction
Belumosudil is a selective inhibitor of Rho-associated coiled-coil-containing protein kinase 2 (ROCK2)[1]. It is approved for the treatment of chronic graft-versus-host disease (cGVHD)[1]. The monitoring of Belumosudil plasma concentrations is crucial in clinical and preclinical studies to understand its pharmacokinetics, assess drug exposure, and ensure patient safety. This application note provides optimized sample preparation protocols for the reliable quantification of Belumosudil in human plasma by LC-MS/MS.
Belumosudil is extensively bound to human serum albumin (99.9%), a factor that must be considered during sample preparation to ensure efficient extraction[2]. The methods outlined below are designed to effectively disrupt this protein binding and isolate the analyte of interest.
Materials and Reagents
-
Analytes and Internal Standard:
-
Belumosudil (analytical standard)
-
This compound (stable isotope-labeled internal standard)[3]
-
-
Solvents and Reagents:
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade, Type I)
-
Formic acid (LC-MS grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Sodium phosphate (B84403) buffer (pH 6.0)
-
Human plasma (K2-EDTA)
-
-
Solid-Phase Extraction Cartridges:
-
Oasis HLB 30 mg sorbent cartridges[4]
-
-
Equipment:
-
Analytical balance
-
Calibrated pipettes
-
Vortex mixer
-
Centrifuge
-
96-well collection plates
-
SPE manifold
-
LC-MS/MS system
-
Experimental Protocols
Standard and Quality Control Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Belumosudil and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Belumosudil stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of this compound in 50:50 (v/v) acetonitrile:water at an appropriate concentration.
-
Spiking: Spike blank human plasma with the working standard solutions to prepare calibration curve (CC) and quality control (QC) samples.
Sample Preparation Methods
Choose one of the following sample preparation methods based on laboratory resources and desired sample throughput.
This method is rapid and suitable for high-throughput analysis.
-
To 100 µL of plasma sample (blank, CC, or QC) in a microcentrifuge tube, add 300 µL of the internal standard working solution in acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vial.
-
Inject an aliquot into the LC-MS/MS system.
Workflow for Protein Precipitation
Caption: Protein Precipitation Workflow.
This method provides a cleaner extract compared to PPT. The choice of extraction solvent is based on the physicochemical properties of Belumosudil (pKa1 = 1.57, pKa2 = 5.33; logP = 4.49), which indicate it is a basic compound.
-
To 100 µL of plasma sample in a microcentrifuge tube, add 25 µL of 0.1 M NaOH to basify the sample.
-
Add 100 µL of the internal standard working solution.
-
Add 600 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Workflow for Liquid-Liquid Extraction
Caption: Liquid-Liquid Extraction Workflow.
This method provides the cleanest extracts and can achieve higher concentration factors. A previously described method for Belumosudil in plasma serves as the basis for this protocol[4][5].
-
Sample Pre-treatment: To 200 µL of plasma sample, add 300 µL of pH 6.0 sodium phosphate buffer[4].
-
Conditioning: Condition the Oasis HLB cartridge with 1.0 mL of methanol followed by 1.0 mL of water[4].
-
Loading: Load the pre-treated sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1.0 mL of water.
-
Elution: Elute Belumosudil and the internal standard with 1.0 mL of a 90:10 (v/v) mixture of acetonitrile and water[5].
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase.
-
Injection: Inject an aliquot into the LC-MS/MS system.
Workflow for Solid-Phase Extraction
Caption: Solid-Phase Extraction Workflow.
LC-MS/MS Conditions
The following are suggested starting conditions and should be optimized for the specific instrumentation used.
| Parameter | Condition |
| LC Column | C18, e.g., X-Bridge BEH C18, 150x4.6mm, 3.5µm[4] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.8 mL/min[4] |
| Injection Volume | 10 µL[4] |
| Column Temperature | Ambient |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transitions | Belumosudil: To be determined by user |
| This compound: To be determined by user |
Data Presentation
The following tables summarize the expected performance characteristics of the sample preparation methods. These are representative values and should be confirmed during method validation.
Table 1: Recovery and Matrix Effect
| Method | Analyte | Mean Recovery (%) | Matrix Effect (%) |
| Protein Precipitation | Belumosudil | 85 - 95 | 5 - 15 |
| Liquid-Liquid Extraction | Belumosudil | 90 - 105 | < 10 |
| Solid-Phase Extraction | Belumosudil | > 95 | < 5 |
Table 2: Precision and Accuracy
| QC Level | Method | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) |
| Low | PPT | < 10 | < 10 | ± 15 |
| LLE | < 8 | < 8 | ± 10 | |
| SPE | < 5 | < 5 | ± 10 | |
| Medium | PPT | < 10 | < 10 | ± 15 |
| LLE | < 8 | < 8 | ± 10 | |
| SPE | < 5 | < 5 | ± 10 | |
| High | PPT | < 10 | < 10 | ± 15 |
| LLE | < 8 | < 8 | ± 10 | |
| SPE | < 5 | < 5 | ± 10 |
Conclusion
This application note provides three effective sample preparation protocols for the quantification of Belumosudil in human plasma by LC-MS/MS. The choice of method will depend on the specific requirements of the study, including required sensitivity, sample throughput, and available resources. For high-throughput screening, protein precipitation is a suitable option. For cleaner extracts and better sensitivity, liquid-liquid extraction or solid-phase extraction are recommended. The use of a stable isotope-labeled internal standard is strongly advised to ensure the highest level of accuracy and precision. All methods should be fully validated according to regulatory guidelines before implementation in routine analysis.
References
Application Note: Stability-Indicating HPLC Assay for Belumosudil and Its Degradation Products
Introduction
Belumosudil is a selective inhibitor of Rho-associated coiled-coil kinase 2 (ROCK2), a key enzyme in inflammatory and fibrotic disease pathways.[1] It is approved for the treatment of chronic graft-versus-host disease (cGVHD).[2][3][4] To ensure the quality and safety of Belumosudil in pharmaceutical formulations, a validated stability-indicating high-performance liquid chromatography (HPLC) method is crucial for the quantification of the active pharmaceutical ingredient (API) and its degradation products. This application note details a robust RP-HPLC method for the determination of Belumosudil in the presence of its degradation impurities, developed and validated according to ICH guidelines.[1][5][6]
Signaling Pathway of Belumosudil Action
Belumosudil exerts its therapeutic effect by inhibiting the ROCK2 signaling pathway, which plays a significant role in the regulation of cell proliferation, differentiation, and migration. The diagram below illustrates the simplified ROCK2 signaling cascade and the point of inhibition by Belumosudil.
Caption: Belumosudil inhibits the ROCK2 signaling pathway.
Experimental Protocols
1. Instrumentation and Chromatographic Conditions
A validated stability-indicating RP-HPLC method was established using the following parameters.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| Instrument | Waters Alliance HPLC system with PDA detector[2] |
| Column | BDS C18, 150 x 4.6 mm, 5µm[5][6] or Phenyl C18, 150 x 4.6 mm, 3.5µm[2] |
| Mobile Phase | Varies by method, e.g., Acetonitrile: 0.01N Na2HPO4 (60:40 v/v)[5] or 0.1% Triethylamine in water: Acetonitrile (40:60 v/v)[2] |
| Flow Rate | 1.0 mL/min[2][5][6] |
| Detection Wavelength | 225 nm[6], 254 nm[2], or 280 nm[5] |
| Column Temperature | 30°C[5][6] or Ambient[2] |
| Injection Volume | 10 µL[5] |
| Run Time | Approximately 10 minutes |
| Diluent | Mobile Phase[2][5] |
2. Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve Belumosudil API in the diluent to obtain a concentration of 400-500 µg/mL.[2][6]
-
Working Standard Solution: Dilute the stock solution with the diluent to achieve a final concentration of approximately 40-50 µg/mL.[2][5][6]
-
Sample Preparation (Tablets): Weigh and powder a representative number of tablets. Transfer an amount of powder equivalent to one tablet into a volumetric flask, add diluent, sonicate to dissolve, and dilute to the mark. Filter the solution before injection.[6]
3. Forced Degradation Studies
Forced degradation studies were performed to demonstrate the stability-indicating nature of the HPLC method.[2][6]
Workflow for Forced Degradation Studies
Caption: Forced degradation experimental workflow.
Forced Degradation Conditions:
-
Acidic Hydrolysis: Belumosudil solution was treated with 1.0 N HCl and refluxed at 60°C for 30 minutes.[2][6]
-
Alkaline Hydrolysis: The drug solution was subjected to 1.0 N NaOH and refluxed at 60°C for 30 minutes.[2][6]
-
Oxidative Degradation: Belumosudil was exposed to 30% H2O2 at 60°C for 30 minutes.[2]
-
Thermal Degradation: Solid Belumosudil was kept at 105°C for 24 hours.[2]
-
Photolytic Degradation: Belumosudil solution was exposed to UV light.[2][6]
Following the stress treatment, the solutions were neutralized (for acid and base hydrolysis) and diluted to a suitable concentration for HPLC analysis.
Results and Discussion
Method Validation Summary
The developed HPLC method was validated according to ICH guidelines for system suitability, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Table 2: Summary of Method Validation Parameters
| Parameter | Result | Acceptance Criteria |
| System Suitability (%RSD) | < 2.0%[5] | ≤ 2.0% |
| Linearity (Correlation Coefficient, r²) | 0.999[5] | ≥ 0.999 |
| Concentration Range | 10-75 µg/mL[2][5] | - |
| Accuracy (% Recovery) | 99.73% - 100.08%[5][6] | 98.0% - 102.0% |
| Precision (%RSD) | Repeatability: < 2.0%[2] Intermediate Precision: < 2.0%[2] | ≤ 2.0% |
| LOD | 0.24 µg/mL[5] | - |
| LOQ | 0.71 µg/mL[5] | - |
Forced Degradation Results
The forced degradation studies showed that Belumosudil is susceptible to degradation under acidic, basic, and oxidative conditions, while it is relatively stable under thermal and photolytic stress.[2][3][4] The HPLC method was able to resolve the main peak of Belumosudil from all degradation products, confirming its stability-indicating nature.
Table 3: Summary of Forced Degradation Studies
| Stress Condition | % Degradation | Observations |
| Acid Hydrolysis (1.0 N HCl) | Significant degradation observed.[3][4] | Multiple degradation peaks were resolved. |
| Alkaline Hydrolysis (1.0 N NaOH) | Significant degradation observed.[3][4][6] | Distinct degradation profile from acid hydrolysis. |
| Oxidative (30% H₂O₂) | Significant degradation observed.[3][4][6] | Formation of specific oxidative degradants. |
| Thermal (105°C) | Stable.[2][3][4] | Minimal degradation observed. |
| Photolytic (UV light) | Stable.[2][3][4] | No significant degradation detected. |
Four primary degradation products were identified and characterized using LC-MS analysis in one study.[2]
Table 4: Identified Degradation Products of Belumosudil
| Degradation Product | Retention Time (min) | m/z Fragment Ions |
| DPA-1 | 0.734 | 99.042, 194.110, 372.123, 489.173[2] |
| DPA-2 | 0.785 | 91.042, 166.115, 238.090, 309.163[2] |
| DPO-3 | 1.749 | 95.042, 194.110, 254.085, 353.153[2] |
| DPW-4 | 1.082 | 95.042, 194.110, 263.109, 337.158, 454.204[2] |
Conclusion
The described stability-indicating RP-HPLC method is simple, accurate, precise, and specific for the determination of Belumosudil in the presence of its degradation products.[5][6] The method has been successfully validated according to ICH guidelines and is suitable for routine quality control analysis and stability studies of Belumosudil in pharmaceutical formulations. The forced degradation studies provide valuable insights into the degradation pathways of Belumosudil, which is essential for formulation development and establishing appropriate storage conditions.
References
- 1. Comprehensive chromatographic analysis of Belumosudil and its degradation products: Development, validation, and In silico toxicity assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. Identification and Characterization of Belumosudil Degradation Impurities Using the LC-MS/MS Method and Its Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijrpr.com [ijrpr.com]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
Validated Analytical Methods for Belumosudil in Biological Matrices: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative determination of Belumosudil (Rezurock™) in biological matrices. The methodologies outlined are based on validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC) techniques, crucial for pharmacokinetic studies, therapeutic drug monitoring, and in vitro metabolic assessments.
Introduction
Belumosudil is a selective inhibitor of Rho-associated coiled-coil-containing protein kinase 2 (ROCK2)[1][2]. It is approved for the treatment of chronic graft-versus-host disease (cGVHD) in adult and pediatric patients 12 years and older who have received at least two prior lines of systemic therapy[3][4]. Accurate and reliable analytical methods are essential for characterizing its pharmacokinetic profile and ensuring optimal therapeutic outcomes. This document details validated methods for quantifying Belumosudil in human plasma and human liver microsomes.
Signaling Pathway of Belumosudil
Belumosudil targets the ROCK2 signaling pathway, which plays a key role in inflammatory and fibrotic processes. By inhibiting ROCK2, Belumosudil modulates the activity of downstream effectors, leading to a reduction in pro-inflammatory cytokine secretion and fibrotic activity.
Method 1: UPLC-MS/MS for Belumosudil in Human Liver Microsomes
This method is suitable for in vitro metabolic stability assessment.
Experimental Protocol
1. Materials and Reagents:
-
Belumosudil (analytical standard)
-
Encorafenib (Internal Standard, IS)
-
Human Liver Microsomes (HLMs)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Other reagents as required for the metabolic stability assay (e.g., NADPH regenerating system).
2. Stock and Working Solutions Preparation:
-
Belumosudil Stock Solution: Prepare a 1 mg/mL stock solution in a suitable organic solvent (e.g., DMSO).
-
Belumosudil Working Solutions: Serially dilute the stock solution to prepare working standards for the calibration curve.
-
Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of Encorafenib.
-
Internal Standard Working Solution: Dilute the IS stock solution to the desired concentration.
3. Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of the HLM incubation sample, add a specific volume of ACN containing the internal standard.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at a high speed (e.g., 10,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the UPLC-MS/MS system.
4. UPLC-MS/MS Conditions:
| Parameter | Condition |
| Column | Agilent C18 (e.g., 2.1 mm ID, 150 mm length, 3.5 µm particle size)[3] |
| Mobile Phase | Isocratic mixture (e.g., 50% Acetonitrile in water)[3] |
| Flow Rate | 0.4 mL/min[3] |
| Run Time | 1 minute[3] |
| Ionization Source | Electrospray Ionization (ESI)[3] |
| Scan Type | Multiple Reaction Monitoring (MRM)[3] |
Quantitative Data Summary
| Validation Parameter | Result |
| Linearity Range | 1 - 3,000 ng/mL[3] |
| Lower Limit of Quantification (LLOQ) | 0.64 ng/mL[3] |
| Intra-day Precision (%RSD) | -0.89% to 10.5%[3] |
| Inter-day Precision (%RSD) | -1.42% to 12.50%[3] |
| Accuracy | Within acceptable limits as per FDA guidelines[3] |
| Extraction Recovery | Not specified |
| Matrix Effect | Assessed and found to be within acceptable limits[3] |
| Stability | Assessed and found to be stable under various conditions[3] |
Method 2: UPLC-MS/MS for Belumosudil in Human Plasma
This method is suitable for pharmacokinetic studies.
Experimental Protocol
1. Materials and Reagents:
-
Belumosudil (analytical standard)
-
Internal Standard (IS) (e.g., a stable isotope-labeled Belumosudil)
-
Human Plasma (K3EDTA)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (B129727), HPLC grade
-
Water, HPLC grade
-
Sodium Phosphate (B84403) Buffer (pH 6.0)
2. Stock and Working Solutions Preparation:
-
Prepare stock and working solutions for Belumosudil and the IS as described in Method 1.
3. Sample Preparation (Solid-Phase Extraction - SPE):
-
Pre-condition an Oasis HLB SPE cartridge (30 mg) with 1.0 mL of ACN, followed by 1.0 mL of methanol, and finally 1.0 mL of ACN:water (10:90 v/v)[5].
-
To 200 µL of human plasma, add 0.3 mL of sodium phosphate buffer (pH 6.0) and vortex[5].
-
Load the sample mixture onto the pre-conditioned SPE cartridge[5].
-
Wash the cartridge three times with a solution of water and methanol (90:10 v/v)[5].
-
Elute the analyte and IS from the cartridge with a suitable organic solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for UPLC-MS/MS analysis.
4. UPLC-MS/MS Conditions:
| Parameter | Condition |
| Column | Waters X-Bridge BEH C18 (150 x 4.6 mm, 3.5 µm)[6] |
| Mobile Phase A | 10mM KH2PO4 buffer (pH 2.5)[5] |
| Mobile Phase B | Acetonitrile (ACN)[5] |
| Flow Rate | 0.8 mL/min[6] |
| Detection | UV at 250 nm[6] |
Quantitative Data Summary
| Validation Parameter | Result |
| Linearity Range | 25 - 250 µg/mL for Belumosudil[6] |
| Correlation Coefficient (R²) | ≥0.999[6] |
| Precision (%RSD) | Within acceptable limits[6] |
| Accuracy | Within acceptable limits[6] |
| Recovery | High recovery values reported[6] |
| Stability | Stable with less than 4.53% degradation[6] |
Method 3: RP-HPLC for Belumosudil in Pharmaceutical Dosage Forms
This method is suitable for the quality control of Belumosudil in tablets.
Experimental Protocol
1. Materials and Reagents:
-
Belumosudil (analytical standard)
-
Belumosudil Tablets (e.g., Rezurock™)
-
Acetonitrile (ACN), HPLC grade
-
0.01N Sodium Phosphate (Na2HPO4) buffer
-
Orthophosphoric acid
2. Stock and Working Solutions Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve Belumosudil in a suitable diluent to obtain a known concentration (e.g., 400 µg/mL)[7].
-
Standard Working Solution: Dilute the stock solution to the desired concentration for analysis (e.g., 40 µg/mL)[7].
-
Sample Stock Solution: Weigh and powder a sufficient number of tablets. Dissolve an amount of powder equivalent to one tablet in the diluent to achieve a similar concentration as the standard stock solution[7]. Sonicate to ensure complete dissolution and filter.
-
Sample Working Solution: Dilute the filtered sample stock solution to the same concentration as the standard working solution[7].
3. HPLC Conditions:
| Parameter | Condition |
| Column | BDS C18 (150 x 4.8 mm, 5 µm)[8] |
| Mobile Phase | Acetonitrile : 0.01N Na2HPO4 (60:40 v/v)[8] |
| Flow Rate | 1 mL/min[8] |
| Detection Wavelength | 280 nm[8] |
| Column Temperature | 30°C[8] |
| Injection Volume | 10 µL |
Quantitative Data Summary
| Validation Parameter | Result |
| Linearity Range | 10 - 60 ppm[8] |
| Correlation Coefficient (R²) | 0.999[8] |
| Precision (%RSD) | 0.6% and 1.1% for different parameters[8] |
| Accuracy (% Recovery) | 99.73%[8] |
| Limit of Detection (LOD) | 0.24 ppm[8] |
| Limit of Quantification (LOQ) | 0.71 ppm[8] |
| Retention Time | Approximately 2.286 minutes[8] |
Discussion
The presented methods provide robust and reliable approaches for the quantification of Belumosudil in different biological matrices and pharmaceutical formulations. The UPLC-MS/MS methods offer high sensitivity and selectivity, making them ideal for bioanalytical applications where low concentrations of the drug are expected. The SPE sample preparation for plasma samples ensures a clean extract, minimizing matrix effects and improving the accuracy of the results. The protein precipitation method for HLM samples is a simpler and faster alternative for in vitro studies. The RP-HPLC method is well-suited for routine quality control analysis of Belumosudil tablets, offering good accuracy and precision with a simpler instrumental setup.
The choice of method will depend on the specific application, the required sensitivity, and the available instrumentation. All methods have been validated according to regulatory guidelines, ensuring the reliability of the generated data.
References
- 1. FDA Approval Summary: Belumosudil For Adult and Pediatric Patients 12 Years and Older with Chronic GVHD After Two or More Prior Lines of Systemic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of novel ROCK inhibitors with anti-migratory and anti-invasive activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. akjournals.com [akjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. researchgate.net [researchgate.net]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. ijrpr.com [ijrpr.com]
Application of Belumosudil-d7 in Clinical Bioequivalence Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Belumosudil (B1681009), a selective inhibitor of Rho-associated coiled-coil kinase 2 (ROCK2), is an oral medication approved for the treatment of chronic graft-versus-host disease (cGVHD).[1][2][3] To facilitate the development of generic formulations and ensure their therapeutic equivalence to the reference product, robust bioequivalence (BE) studies are essential. A critical component of these studies is the accurate quantification of the drug in biological matrices, which necessitates a reliable internal standard for bioanalytical methods. Belumosudil-d7, a deuterated analog of Belumosudil, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays due to its similar physicochemical properties and distinct mass, allowing for precise and accurate quantification of Belumosudil in plasma samples.[1][4][5][6]
These application notes provide detailed protocols for conducting a clinical bioequivalence study of Belumosudil, including the bioanalytical method using this compound as an internal standard.
Belumosudil Signaling Pathway
Belumosudil selectively inhibits ROCK2, a key enzyme in the RhoA signaling pathway that plays a crucial role in immune responses and fibrosis.[7] By inhibiting ROCK2, Belumosudil modulates the balance between pro-inflammatory Th17 cells and anti-inflammatory regulatory T (Treg) cells. This is achieved by downregulating the phosphorylation of STAT3 and upregulating the phosphorylation of STAT5, leading to a reduction in pro-inflammatory cytokines like IL-17 and IL-21 and promoting immune tolerance.[8][9][10]
References
- 1. FDA Approval Summary: Belumosudil For Adult and Pediatric Patients 12 Years and Older with Chronic GVHD After Two or More Prior Lines of Systemic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FDA approves belumosudil for chronic graft-versus-host disease | FDA [fda.gov]
- 3. FDA Approves Belumosudil for Chronic Graft-Versus-Host Disease - Oncology Data Advisor [oncdata.com]
- 4. researchgate.net [researchgate.net]
- 5. sanofi.com [sanofi.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. What is the mechanism of Belumosudil? [synapse.patsnap.com]
- 8. ROCK 2 inhibition with belumosudil for the treatment of chronic graft-versus-host disease: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. Belumosudil reduces oral chronic graft-versus-host disease tissue inflammation and fibrosis: a ROCKstar companion study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dosing and Administration of Belumosudil in Animal Models of cGVHD
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical dosing, administration, and experimental protocols for Belumosudil (formerly KD025), a selective ROCK2 inhibitor, in murine models of chronic Graft-versus-Host Disease (cGVHD). The information is intended to guide researchers in designing and executing studies to evaluate the efficacy and mechanism of action of Belumosudil in relevant animal models.
Quantitative Data Summary
The following tables summarize the dosing regimens of Belumosudil used in various murine models of cGVHD.
Table 1: Belumosudil Dosing in a Murine Model of Multi-Organ System cGVHD with Bronchiolitis Obliterans
| Parameter | Details | Reference |
| Animal Model | Full Major Histocompatibility Complex (MHC) mismatch model | [1][2] |
| Drug | Belumosudil (KD025) | [1][2][3] |
| Dose(s) | 30, 100, or 150 mg/kg/dose | [3] |
| Administration Route | Oral | [3] |
| Frequency | Daily | [3] |
| Treatment Duration | Days 28-56 post-transplant (for established cGVHD) | [3] |
| Key Findings | Dose-dependent decrease in pathogenic pulmonary function, reduced antibody and collagen deposition in the lungs.[1][2][3] |
Table 2: Belumosudil Dosing in a Murine Model of Sclerodermatous cGVHD
| Parameter | Details | Reference |
| Animal Model | Minor MHC mismatch model | [1][2] |
| Drug | Belumosudil (KD025) | [1][2] |
| Dose | Not explicitly stated, but efficacy was demonstrated. | [1] |
| Administration Route | Oral | [3] |
| Frequency | Daily (inferred from other studies) | [3] |
| Treatment Duration | Not explicitly stated. | |
| Key Findings | Delayed development of skin disease and decreased skin GVHD scores.[1] |
Experimental Protocols
Murine Model of Multi-Organ System cGVHD with Bronchiolitis Obliterans
This protocol describes a full MHC mismatch model to induce cGVHD with lung involvement, and the subsequent treatment with Belumosudil.
a. Induction of cGVHD:
-
Recipient Mice: B10.BR mice.[1]
-
Donor Cells: C57BL/6 (B6) bone marrow and T cells.[1]
-
Transplantation: Irradiate recipient mice and transplant with donor bone marrow and T cells.
-
Disease Development: Allow cGVHD to establish, typically for 28 days post-transplantation.[3]
b. Belumosudil Administration:
-
Formulation: Prepare Belumosudil (KD025) for oral administration. The vehicle used in the studies is not specified, but a common vehicle for oral gavage is a solution of carboxymethylcellulose (CMC) or polyethylene (B3416737) glycol (PEG).
-
Dosing: Prepare solutions to deliver 30, 100, or 150 mg/kg body weight.[3]
-
Administration: Administer the prepared dose daily via oral gavage from day 28 to day 56 post-transplantation.[3]
c. Efficacy Assessment:
-
Pulmonary Function: Measure pathogenic pulmonary function using whole-body plethysmography.[3]
-
Histopathology: At the end of the treatment period, sacrifice the mice and collect lung tissue.[1]
-
Immunohistochemistry: Stain lung sections for antibody (e.g., IgG) and collagen deposition to assess fibrosis.[1][3]
-
Flow Cytometry: Analyze splenocytes for the frequency of T follicular helper (Tfh) and T follicular regulatory (Tfr) cells.[1]
-
Western Blot: Analyze whole splenocytes for phosphorylation of STAT3 and STAT5, and expression of IRF4, RORγt, and Bcl6.[1]
Figure 1. Experimental workflow for Belumosudil treatment in a murine model of multi-organ system cGVHD.
Murine Model of Sclerodermatous cGVHD
This protocol outlines a minor MHC mismatch model to induce sclerodermatous cGVHD and subsequent treatment with Belumosudil.
a. Induction of Sclerodermatous cGVHD:
-
Animal Model: Utilize a minor MHC mismatch donor-recipient strain combination known to induce scleroderma-like skin manifestations.[1]
-
Transplantation: Perform allogeneic bone marrow transplantation as per established protocols for this model.
b. Belumosudil Administration:
-
Formulation: Prepare Belumosudil for oral administration as described in the previous protocol.
-
Dosing: While the specific dose was not detailed in the available literature, a starting point could be the effective doses from the multi-organ system model (e.g., 100-150 mg/kg/day). Dose-ranging studies may be necessary.
-
Administration: Administer the selected dose daily via oral gavage. The timing of treatment initiation (prophylactic vs. therapeutic) should be determined based on the study objectives.
c. Efficacy Assessment:
-
Clinical Scoring: Regularly assess the mice for clinical signs of cGVHD, including skin GVHD scores (e.g., alopecia, skin thickening, ulceration), weight loss, hunching, and fur loss.[1]
-
Histopathology: At the end of the study, collect skin samples for histological analysis to assess dermal fibrosis and inflammation.
Figure 2. Experimental workflow for Belumosudil treatment in a murine model of sclerodermatous cGVHD.
Signaling Pathway
Belumosudil is a selective inhibitor of Rho-associated coiled-coil-containing protein kinase 2 (ROCK2).[4][5] Its mechanism of action in cGVHD involves the modulation of the STAT3/STAT5 signaling balance in T cells.[1][4]
-
Inhibition of STAT3 Phosphorylation: Belumosudil inhibits the phosphorylation of STAT3.[1] This leads to a downregulation of RORγt and Bcl6 expression, which are key transcription factors for the differentiation of pro-inflammatory Th17 and Tfh cells, respectively.[1][6] This results in reduced secretion of pathogenic cytokines such as IL-21 and IL-17.[1][3]
-
Upregulation of STAT5 Phosphorylation: Concurrently, Belumosudil treatment leads to an increase in the phosphorylation of STAT5.[1] Activated STAT5 promotes the differentiation and function of regulatory T cells (Tregs), which play a crucial role in maintaining immune tolerance and suppressing excessive inflammatory responses.[1]
This dual action on the STAT3/STAT5 pathway shifts the balance from a pro-inflammatory T cell response to a more regulatory environment, thereby ameliorating the pathology of cGVHD.[1][5]
Figure 3. Belumosudil's mechanism of action via modulation of STAT3/STAT5 signaling in cGVHD.
References
- 1. Targeted Rho-associated kinase 2 inhibition suppresses murine and human chronic GVHD through a Stat3-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted Rho-associated kinase 2 inhibition suppresses murine and human chronic GVHD through a Stat3-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. researchgate.net [researchgate.net]
- 5. ROCK2 Inhibition With Belumosudil (KD025) for the Treatment of Chronic Graft-Versus-Host Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Kinase Inhibition as Treatment for Acute and Chronic Graft-Versus-Host Disease [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Signal Suppression for Belumosudil-d7 in LC-MS/MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address signal suppression issues encountered during the LC-MS/MS analysis of Belumosudil-d7.
Frequently Asked Questions (FAQs)
Q1: What is signal suppression and why is it a concern for this compound analysis?
A1: Signal suppression, a type of matrix effect, is the reduction in the ionization efficiency of a target analyte, in this case, this compound, due to the presence of co-eluting components from the sample matrix (e.g., plasma, urine). This phenomenon can lead to decreased signal intensity, which negatively impacts the accuracy, precision, and sensitivity of your analytical method.[1] Compounds with properties similar to Belumosudil can be particularly susceptible to ion suppression from endogenous matrix components like phospholipids (B1166683) and proteins that may co-elute from the LC column.[1]
Q2: What are the common causes of signal suppression in the LC-MS/MS analysis of this compound?
A2: Signal suppression can originate from various sources, including:
-
Endogenous matrix components: Salts, proteins, and lipids (especially phospholipids) present in biological samples are major contributors.[1]
-
Exogenous substances: Contaminants such as dosing vehicles, anticoagulants (e.g., heparin), and plasticizers from laboratory consumables can interfere with ionization.[1]
-
Mobile phase additives: While often necessary for good chromatography, some additives can suppress the ionization of the analyte.
-
High analyte concentration: At high concentrations, the analyte itself can cause self-suppression.[1]
-
Co-eluting metabolites: Metabolites of Belumosudil that have similar chemical properties and retention times can compete for ionization.[1]
Q3: How can I determine if my this compound signal is being suppressed?
A3: Two primary methods are widely used to assess ion suppression:
-
Post-Column Infusion (PCI): This is a qualitative technique that helps identify the regions in your chromatogram where ion suppression is occurring.[1][2][3] A solution of this compound is continuously infused into the mass spectrometer while a blank matrix extract is injected. A dip in the baseline signal of this compound indicates the retention time of interfering components.[1][3]
-
Post-Extraction Spike Analysis: This quantitative method determines the extent of signal suppression or enhancement.[4][5] The response of this compound in a pure solution is compared to its response when spiked into an extracted blank matrix sample at the same concentration.[5]
Troubleshooting Guides
Guide 1: Identifying and Quantifying Signal Suppression
If you suspect signal suppression is affecting your this compound analysis, follow these steps to confirm and quantify the effect.
Step 1: Perform a Post-Column Infusion (PCI) Experiment
This experiment will qualitatively identify at what retention times suppression occurs.
Experimental Protocol: Post-Column Infusion
-
Prepare a this compound Infusion Solution: Prepare a solution of this compound in your mobile phase at a concentration that gives a stable and moderate signal intensity.
-
Set up the Infusion: Use a syringe pump to deliver the this compound solution at a low, constant flow rate (e.g., 10 µL/min) into the LC eluent stream. This is done via a T-fitting placed between the analytical column and the mass spectrometer's ion source.[1]
-
Equilibrate the System: Allow the infusion to proceed until a stable baseline signal for the this compound MRM transition is observed in your data acquisition software.[1][3]
-
Inject Blank Matrix Extract: Inject a prepared blank matrix sample (that has undergone your standard sample preparation procedure) onto the LC column.[1][3]
-
Analyze the Chromatogram: Monitor the this compound MRM transition. Any significant drop in the baseline signal indicates a region of ion suppression.[1][3] Compare the retention time of the suppression zone with the retention time of your this compound peak from a standard injection.
Step 2: Quantify the Matrix Effect with a Post-Extraction Spike Experiment
This will provide a numerical value for the extent of signal suppression.
Experimental Protocol: Quantitative Matrix Effect Assessment
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike a known amount of this compound into the mobile phase or reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract a blank biological matrix using your established procedure. Spike the same amount of this compound as in Set A into the final, extracted matrix.[1]
-
Set C (Pre-Extraction Spike): Spike the same amount of this compound as in Set A into the blank biological matrix before the extraction procedure. (This set is used for recovery assessment).
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for this compound.
-
Calculate the Matrix Effect:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates signal suppression.
-
A value > 100% indicates signal enhancement.
-
A value of 100% indicates no matrix effect.
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Data Presentation: Quantifying Matrix Effects
| Sample Set | Description | Mean Peak Area (n=3) | Matrix Effect (%) | Recovery (%) |
| A | This compound in Solvent | 1,520,000 | - | - |
| B | This compound in Extracted Blank Plasma | 851,200 | 56% | - |
| C | This compound Spiked in Plasma Pre-Extraction | 798,600 | - | 93.8% |
This table illustrates a significant signal suppression of 44% for this compound in the plasma matrix.
Guide 2: Mitigating Signal Suppression
Once signal suppression is confirmed, use the following strategies to minimize its impact. The troubleshooting workflow is depicted in the diagram below.
Caption: Troubleshooting workflow for addressing signal suppression.
Strategy 1: Optimize Sample Preparation
The most effective way to reduce matrix effects is to remove interfering components before analysis.[4]
-
Solid-Phase Extraction (SPE): This technique can selectively isolate this compound while removing a significant portion of the matrix components that cause suppression.[4]
-
Liquid-Liquid Extraction (LLE): LLE can also be effective in separating the analyte from interfering substances based on their differential solubility in two immiscible liquids.
-
Protein Precipitation (PPT): While a simpler method, PPT is often less clean than SPE or LLE and may not sufficiently remove phospholipids, a common source of ion suppression.
Data Presentation: Effect of Sample Preparation on Signal Suppression
| Sample Preparation Method | Mean Peak Area of this compound | Signal Suppression (%) |
| Protein Precipitation | 851,200 | 44% |
| Liquid-Liquid Extraction | 1,130,000 | 25.7% |
| Solid-Phase Extraction | 1,415,000 | 6.9% |
This table demonstrates that SPE is the most effective method for reducing signal suppression for this compound in this hypothetical example.
Caption: Impact of different sample preparation methods on signal suppression.
Strategy 2: Optimize Chromatographic Conditions
Adjusting the chromatography can separate this compound from co-eluting interferences.[4][3]
-
Change Mobile Phase Composition:
-
Organic Solvent: Switching between acetonitrile (B52724) and methanol (B129727) can alter selectivity and move interfering peaks away from the this compound peak.
-
Additives: The type and concentration of additives (e.g., formic acid, ammonium (B1175870) formate) can significantly impact ionization efficiency.[1]
-
-
Modify the Gradient: A shallower gradient can improve the resolution between this compound and interfering matrix components.
-
Use a Different Column: A column with a different stationary phase chemistry (e.g., C18, Phenyl-Hexyl) can provide alternative selectivity.
Strategy 3: Sample Dilution
If the concentration of matrix components is high, simply diluting the sample can reduce the impact of signal suppression.[2] However, this approach is only feasible if the concentration of this compound is high enough to remain above the lower limit of quantification after dilution.
Caption: Diagram of a post-column infusion experimental setup.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. longdom.org [longdom.org]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chromatographic Separation of Belumosudil and its Isomers
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic separation of Belumosudil and its isomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered when separating Belumosudil and its isomers?
The most common challenges in the chromatographic separation of Belumosudil and its isomers include:
-
Poor Resolution: Isomers often have very similar physicochemical properties, leading to co-elution or poor separation.
-
Peak Tailing: As a basic compound, Belumosudil can interact with residual silanols on silica-based columns, causing asymmetric peak shapes.
-
Peak Splitting or Broadening: This can be caused by several factors including column degradation, improper mobile phase composition, or sample overload.[1]
-
Inconsistent Retention Times: Fluctuations in mobile phase composition, temperature, or HPLC system issues can lead to shifts in retention times.
Q2: What is a good starting point for developing an HPLC method for Belumosudil isomer separation?
A good starting point for method development is to use a reversed-phase HPLC method with a C18 column.[2][3] Gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) hydrogen carbonate or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is a common approach.[4] The pH of the mobile phase is a critical parameter to optimize for controlling the retention and selectivity of ionizable compounds like Belumosudil.
Q3: How can I improve the resolution between closely eluting Belumosudil isomers?
To improve the resolution of closely eluting isomers, consider the following strategies:
-
Optimize the Mobile Phase:
-
Organic Modifier: Vary the organic solvent (acetonitrile vs. methanol) or adjust the gradient slope. A shallower gradient around the elution time of the isomers can improve separation.
-
pH: Adjust the pH of the aqueous buffer. Small changes in pH can significantly impact the selectivity between isomers.
-
-
Change the Stationary Phase:
-
If a C18 column does not provide adequate separation, consider other column chemistries. A phenyl-hexyl or a pentafluorophenyl (PFP) column can offer different selectivity for aromatic compounds like Belumosudil.
-
-
Adjust the Temperature:
-
Varying the column temperature can influence the selectivity of the separation. It is a valuable parameter to optimize when mobile phase and stationary phase changes are not sufficient.
-
-
Reduce the Flow Rate:
-
Lowering the flow rate can increase the efficiency of the separation and improve resolution, although it will increase the analysis time.
-
Q4: What should I do if I observe peak tailing for Belumosudil?
Peak tailing for basic compounds like Belumosudil is often due to secondary interactions with the stationary phase. To mitigate this:
-
Use a Base-Deactivated Column: Modern, high-purity silica (B1680970) columns with end-capping are designed to minimize silanol (B1196071) interactions.
-
Modify the Mobile Phase:
-
Low pH: Using a mobile phase with a low pH (e.g., with 0.1% formic acid or trifluoroacetic acid) can suppress the ionization of silanol groups.
-
Add a Competing Base: A small amount of a basic additive, like triethylamine, can compete with Belumosudil for active sites on the stationary phase, improving peak shape.
-
-
Avoid Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.
Q5: My Belumosudil peaks are splitting. What could be the cause?
Peak splitting can arise from several issues:
-
Column Contamination or Void: The inlet frit of the column may be blocked, or a void may have formed in the packing material.[3] Try flushing the column or replacing it if the problem persists.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.
-
Co-elution of Isomers: What appears as a split peak might be two closely eluting isomers. To check this, try injecting a smaller volume to see if the peaks resolve. If so, optimize the method for better separation.[3]
-
Temperature Mismatch: A significant difference between the mobile phase temperature and the column temperature can sometimes cause peak splitting.
Troubleshooting Guides
Guide 1: Poor Resolution of Belumosudil Isomers
| Symptom | Possible Cause | Troubleshooting Steps |
| Co-eluting or partially resolved peaks | Inadequate selectivity (α) | 1. Optimize Mobile Phase: Adjust the organic modifier-to-buffer ratio. Try a different organic solvent (e.g., methanol (B129727) instead of acetonitrile). Modify the pH of the buffer. 2. Change Column Chemistry: Switch to a column with a different stationary phase (e.g., Phenyl, PFP, or Cyano) to alter selectivity. 3. Vary Temperature: Evaluate the separation at different column temperatures (e.g., 25°C, 30°C, 40°C). |
| Broad peaks | Low column efficiency (N) | 1. Check for Extra-Column Volume: Ensure tubing is short and has a small internal diameter. 2. Reduce Flow Rate: A lower flow rate can increase efficiency. 3. Use a Longer Column or Smaller Particle Size: This will increase the number of theoretical plates. |
| Peaks eluting too quickly | Insufficient retention (k) | 1. Decrease Organic Solvent Percentage: In reversed-phase, a lower organic content in the mobile phase increases retention. 2. Choose a More Retentive Stationary Phase: A column with a higher carbon load may provide more retention. |
Guide 2: Asymmetric Peak Shape (Tailing or Fronting)
| Symptom | Possible Cause | Troubleshooting Steps |
| Peak Tailing | Secondary interactions with the stationary phase. | 1. Use a Base-Deactivated Column. 2. Add a Mobile Phase Modifier: Incorporate a competing base (e.g., triethylamine) or an acidic modifier (e.g., formic acid). 3. Reduce Sample Load: Decrease the injection volume or sample concentration. |
| Peak Tailing | Column contamination. | 1. Flush the column with a strong solvent. 2. Use a guard column to protect the analytical column. |
| Peak Fronting | Sample overload. | 1. Dilute the sample. 2. Decrease the injection volume. |
| Peak Fronting | Poor column packing. | 1. Replace the column. |
Experimental Protocols
The following are example experimental protocols based on published methods for Belumosudil and its degradation products. These may serve as a starting point for developing a method for isomer separation.
Example Protocol 1: Reversed-Phase HPLC
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 25 mM Ammonium Hydrogen Carbonate, pH 5.6 |
| Mobile Phase B | Acetonitrile |
| Gradient | 28-57% B over 45 min, then return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Source: Adapted from a stability-indicating method for Belumosudil.[4]
Example Protocol 2: UPLC Method
| Parameter | Condition |
| Column | HSS C18, 100 mm x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.01N KH₂PO₄ |
| Mobile Phase B | Acetonitrile |
| Ratio | 70:30 (A:B) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 234 nm |
| Injection Volume | Not specified |
Source: Adapted from a UPLC method for the estimation of Belumosudil.
Visual Guides
Caption: A general workflow for troubleshooting poor resolution in HPLC.
Caption: Column selection guide for different types of isomers.
Caption: Impact of mobile phase optimization on peak resolution.
References
Technical Support Center: Belumosudil Degradation Product Analysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the identification and characterization of Belumosudil degradation products.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is Belumosudil most likely to degrade?
A1: Based on forced degradation studies, Belumosudil is most susceptible to degradation under acidic, basic, and oxidative stress conditions.[1][2] It demonstrates relative stability under neutral hydrolysis, photolytic, and thermal stress.[1][2]
Q2: How many degradation products of Belumosudil have been identified?
A2: Studies have identified up to four major degradation products (DPs) under various stress conditions.[1][2][3] These are often designated as DPA-1 (acidic), DPA-2 (basic), DPO-3 (oxidative), and DPW-4 (neutral/water).[3]
Q3: What are the primary analytical techniques for identifying and characterizing Belumosudil degradation products?
A3: The most common and effective analytical techniques are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for separation and quantification, and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for structural identification and characterization.[1][3][4]
Q4: Are there any known safety concerns associated with the degradation products of Belumosudil?
A4: In silico toxicity assessments have been performed on some degradation products.[5][6] For instance, some studies have predicted that certain degradation products may induce skin sensitization, irritation, and hepatotoxicity in humans.[6] It is crucial to perform a thorough toxicological assessment of any identified degradation products.
Q5: Where can I obtain reference standards for Belumosudil impurities?
A5: Several pharmaceutical chemical suppliers offer reference standards for known Belumosudil impurities and metabolites, such as Belumosudil Metabolite KD025M2.[7] These suppliers can also offer custom synthesis of unidentified degradation products.[7]
Troubleshooting Guides
Problem: Poor separation of Belumosudil and its degradation products in RP-HPLC.
Possible Causes and Solutions:
-
Inappropriate Column Chemistry:
-
Suboptimal Mobile Phase Composition:
-
Solution 1: A gradient elution with a mobile phase consisting of an ammonium (B1175870) bicarbonate buffer (e.g., 25.0 mM, pH 5.6) and acetonitrile (B52724) has been used successfully.[5][6]
-
Solution 2: An isocratic mobile phase of 0.1% triethylamine (B128534) and pure acetonitrile (40:60 v/v) has also been reported to achieve good separation.[3]
-
-
Incorrect Flow Rate or Column Temperature:
Problem: No significant degradation observed under stress conditions.
Possible Causes and Solutions:
-
Insufficient Stressor Concentration or Duration:
-
Solution: Ensure the concentration of the stressor and the duration of the experiment are sufficient to induce degradation. Refer to the detailed experimental protocols below for recommended conditions. For example, acidic degradation can be induced with 1.0 N HCl at 60°C for 30 minutes.[3]
-
-
Belumosudil Stability Under Specific Conditions:
-
Improper Sample Preparation:
-
Solution: Ensure the drug substance is properly dissolved and exposed to the stressor. For solid-state thermal and photolytic studies, ensure a uniform layer of the powder is exposed to the stress.[3]
-
Experimental Protocols
Forced Degradation Studies
This protocol outlines the conditions for inducing the degradation of Belumosudil.
Caption: Workflow for Forced Degradation of Belumosudil.
RP-HPLC Method for Separation
This protocol provides a starting point for the separation of Belumosudil and its degradation products.
Caption: RP-HPLC Method for Belumosudil Analysis.
Data Summary
Table 1: Summary of Forced Degradation Studies and Identified Degradation Products
| Stress Condition | Reagents and Conditions | Degradation Products Identified | Reference |
| Acidic Hydrolysis | 1.0 N HCl, refluxed at 60°C for 30 min | DPA-1 | [3] |
| Basic Hydrolysis | 1.0 N NaOH, refluxed at 60°C for 30 min | DPA-2 | [3] |
| Oxidative Degradation | 30% H₂O₂, refluxed at 60°C for 30 min | DPO-3 | [3] |
| Neutral Hydrolysis | Milli Q water, refluxed at 60°C for 30 min | DPW-4 | [3] |
| Thermal Degradation | Solid drug at 105°C for 24 hours | Stable | [3] |
| Photolytic Degradation | Solid drug under UV light for 24 hours | Stable | [3] |
Table 2: Characterization Data for Belumosudil Degradation Products
| Degradation Product | Retention Time (min) | m/z [(M+H)⁺] | Proposed Molecular Formula | Proposed Chemical Name | Reference |
| DPA-1 | 0.734 | 489.173 | - | - | [3] |
| DPA-2 | 0.785 | 166.115 | C₁₀H₁₅NO | N-(phenoxymethyl)propan-2-amine | [3] |
| DPO-3 | 1.749 | 254.085 | - | - | [3] |
| DPW-4 | 1.082 | 454.204 | - | - | [3] |
Note: The proposed structures and complete characterization would require further spectroscopic analysis such as NMR.
Signaling Pathway
Belumosudil is a selective inhibitor of Rho-associated coiled-coil kinase 2 (ROCK2), which plays a role in inflammatory and fibrotic signaling pathways.[5][9][10] Understanding this pathway can provide context for the drug's mechanism of action, although it is not directly related to its chemical degradation.
Caption: Simplified Belumosudil Mechanism of Action Pathway.
References
- 1. Identification and Characterization of Belumosudil Degradation Impurities Using the LC-MS/MS Method and Its Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. veeprho.com [veeprho.com]
- 5. Comprehensive chromatographic analysis of Belumosudil and its degradation products: Development, validation, and In silico toxicity assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Belumosudil Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. What is the mechanism of Belumosudil? [synapse.patsnap.com]
- 10. Research Portal [scholarship.miami.edu]
Overcoming matrix effects in the bioanalysis of Belumosudil
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the bioanalysis of Belumosudil.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the bioanalysis of Belumosudil?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte by co-eluting, undetected components in the sample matrix. In the bioanalysis of Belumosudil, endogenous components from biological samples like plasma, such as phospholipids, can interfere with the ionization of Belumosudil in the mass spectrometer source. This can lead to inaccurate quantification, poor reproducibility, and reduced sensitivity of the analytical method.
Q2: What are the known physicochemical properties of Belumosudil that are relevant to its bioanalysis and potential for matrix effects?
A2: Belumosudil has low aqueous solubility but is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO). This property can present challenges in sample preparation, as the use of high concentrations of organic solvents to dissolve Belumosudil can lead to precipitation when mixed with aqueous mobile phases or biological matrices, potentially exacerbating matrix effects.
Q3: What are the common sample preparation techniques used for the bioanalysis of Belumosudil?
A3: The most commonly employed techniques for extracting Belumosudil from biological matrices are Solid-Phase Extraction (SPE) and Protein Precipitation (PPT). Both methods have been successfully used in validated LC-MS/MS assays for Belumosudil quantification in human plasma and liver microsomes. The choice of method depends on the required sensitivity, throughput, and the degree of sample cleanup needed to minimize matrix effects.
Q4: Are there any known metabolites of Belumosudil that could interfere with its bioanalysis?
A4: Yes, at least two metabolites of Belumosudil, designated as M1 and M2, have been identified. While their exact structures are not detailed in all public literature, it is crucial to ensure that the analytical method can chromatographically separate Belumosudil from its metabolites to prevent interference and ensure accurate quantification of the parent drug.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting) for Belumosudil
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Mobile Phase pH | Belumosudil is a weakly basic compound. Ensure the mobile phase pH is optimized to maintain a consistent ionization state. For a C18 column, a mobile phase with a slightly acidic pH (e.g., using formic acid or ammonium (B1175870) formate) is often a good starting point. |
| Column Overload | Inject a lower concentration of the analyte to see if peak shape improves. If so, consider diluting the sample or using a column with a higher loading capacity. |
| Secondary Interactions with Column Hardware | For chelating compounds, interactions with stainless steel components of the HPLC system can cause peak tailing. Consider using a metal-free or PEEK-lined column and tubing. |
| Use of Strong Sample Solvent | Due to Belumosudil's low aqueous solubility, a high percentage of organic solvent might be used for sample reconstitution. This can cause peak distortion if the sample solvent is much stronger than the initial mobile phase. Match the sample solvent composition as closely as possible to the initial mobile phase. |
Issue 2: High Signal Variability or Non-Reproducible Results
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Ensure precise and consistent execution of the chosen sample preparation method (SPE or PPT). For SPE, ensure complete conditioning, equilibration, and elution steps. For PPT, ensure consistent protein-to-precipitant ratios and vortexing times. |
| Variable Matrix Effects | Different lots of biological matrix can have varying levels of interfering components. Evaluate the matrix effect across at least six different lots of blank matrix during method validation. If significant variability is observed, a more robust sample cleanup method or the use of a stable isotope-labeled internal standard (SIL-IS) is recommended. |
| Analyte Instability | Belumosudil may be susceptible to degradation under certain conditions (e.g., acidic or basic hydrolysis, oxidation).[1] Assess the stability of Belumosudil in the biological matrix under the storage and processing conditions of your experiment. |
Issue 3: Low Signal Intensity or Ion Suppression
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Co-elution with Phospholipids | Phospholipids are a common cause of ion suppression in plasma samples. Optimize the chromatographic gradient to separate Belumosudil from the phospholipid elution zone. Alternatively, use a phospholipid removal plate/cartridge during sample preparation. |
| Suboptimal Ionization Source Parameters | Systematically optimize the ion source parameters (e.g., capillary voltage, gas flow rates, temperature) by infusing a standard solution of Belumosudil to maximize its signal. |
| Inefficient Sample Extraction | Evaluate the extraction recovery of Belumosudil with the current sample preparation method. If recovery is low, consider optimizing the SPE protocol (e.g., trying different sorbents, wash, and elution solvents) or the protein precipitation conditions (e.g., different organic solvents). |
| Use of a Stable Isotope-Labeled Internal Standard (SIL-IS) | A SIL-IS is the most effective way to compensate for matrix effects as it co-elutes with the analyte and experiences similar ionization suppression or enhancement, leading to a more accurate and precise quantification. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Factor
This protocol is used to quantitatively determine the extent of matrix-induced ion suppression or enhancement.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Belumosudil standard solution in the final reconstitution solvent at low and high concentrations.
-
Set B (Post-Extraction Spike): Extract blank biological matrix using the developed sample preparation method. Spike the extracted matrix with Belumosudil at the same low and high concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike blank biological matrix with Belumosudil at the same low and high concentrations. Extract these samples using the developed method.
-
-
Analyze all samples using the LC-MS/MS method.
-
Calculate the Matrix Factor (MF) and Recovery (RE) as follows:
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
-
Recovery (RE) % = [(Peak Area in Set C) / (Peak Area in Set B)] x 100
-
Protocol 2: Solid-Phase Extraction (SPE) for Belumosudil from Human Plasma
This is a general protocol that should be optimized for your specific application.
-
Column Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Column Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Sample Loading: Load 0.5 mL of pre-treated plasma (e.g., diluted 1:1 with 2% formic acid) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute Belumosudil with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase.
Visualizations
Caption: A generalized experimental workflow for the bioanalysis of Belumosudil.
Caption: A logical flow for troubleshooting common issues in Belumosudil bioanalysis.
Caption: Simplified signaling pathway of Belumosudil's mechanism of action.
References
Addressing poor peak shape for Belumosudil in reversed-phase HPLC
This guide provides troubleshooting solutions and frequently asked questions (FAQs) to address poor peak shape for Belumosudil in reversed-phase high-performance liquid chromatography (RP-HPLC).
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common peak shape problem encountered with Belumosudil and why?
The most common issue is peak tailing . Belumosudil is a basic compound with a pKa value around 3.8-4.1.[1][2] In reversed-phase HPLC, basic compounds are prone to secondary interactions with acidic residual silanol (B1196071) groups on the surface of silica-based stationary phases.[3][4][5] These interactions delay the elution of a portion of the analyte molecules, resulting in an asymmetric peak with a "tail."
Q2: What causes peak fronting for Belumosudil?
Peak fronting, where the leading edge of the peak is sloped, is less common for Belumosudil but can occur. The primary causes include:
-
Column Overload : Injecting too much sample, either in terms of volume or concentration, can saturate the column inlet.[6][7][8]
-
Sample Solvent Mismatch : Dissolving Belumosudil in a solvent that is significantly stronger than the mobile phase (e.g., 100% Acetonitrile when the mobile phase is 40% Acetonitrile).[9] This causes the analyte band to spread before it reaches the column packing.
-
Column Degradation : A void or collapse at the column inlet can distort the peak shape.[6][10]
Q3: How does mobile phase pH affect Belumosudil's peak shape?
Mobile phase pH is critical for controlling the peak shape of ionizable compounds like Belumosudil.[11] If the mobile phase pH is too close to Belumosudil's pKa (~4), the molecule will exist as a mixture of its ionized (protonated) and non-ionized forms.[12][13] This dual state leads to inconsistent interactions with the stationary phase, often resulting in broad or split peaks. For optimal peak shape, the pH should be adjusted to keep Belumosudil in a single, stable ionic state—typically at a pH at least 2 units below its pKa.[14]
Section 2: Data Presentation & Key Properties
Quantitative data relevant to method development for Belumosudil is summarized below.
Table 1: Physicochemical Properties of Belumosudil
| Property | Value | Significance for HPLC |
|---|---|---|
| Molecular Formula | C₂₆H₂₄N₆O₂ | --- |
| pKa (Strongest Basic) | 3.79 - 4.11[1][2] | Critical for selecting mobile phase pH to control ionization and peak shape. |
| logP | 4.02 - 4.49 | Indicates high hydrophobicity, suggesting good retention in reversed-phase systems. |
| Aqueous Solubility | Practically insoluble[15][16][17] | Requires an organic solvent for initial sample dissolution. |
| Methanol Solubility | Slightly soluble[15][16] | Methanol or other organic solvents are suitable for stock solution preparation. |
Section 3: Troubleshooting Guides
This section provides step-by-step guidance for resolving specific peak shape issues.
Problem: My Belumosudil peak is tailing.
Peak tailing is characterized by an asymmetric peak where the back end is drawn out. A USP tailing factor significantly greater than 1.5 is generally considered poor.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing peak tailing of Belumosudil.
Problem: My Belumosudil peak is fronting.
Peak fronting is characterized by a leading edge that is less steep than the back of the peak. This can indicate column overload or issues with the sample introduction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing peak fronting of Belumosudil.
Section 4: Experimental Protocols
Protocol 1: Recommended Starting RP-HPLC Method
This method is a robust starting point based on published literature and chemical properties of Belumosudil, designed to minimize peak asymmetry.
Table 2: Recommended RP-HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Column | High-purity, end-capped C18 or Phenyl, 150 x 4.6 mm, 5 µm | Minimizes silanol interactions that cause tailing.[3] |
| Mobile Phase A | 10 mM Potassium Dihydrogen Phosphate, pH adjusted to 2.5 with Orthophosphoric Acid[18][19] | Low pH ensures Belumosudil is fully protonated, improving peak shape.[11] |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase HPLC. |
| Gradient/Isocratic | Isocratic: 55% Acetonitrile : 45% Buffer (adjust as needed for retention)[18] | A good starting point for method development. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temperature | 30 °C[18][20] | Ensures reproducible retention times and can improve peak efficiency.[21][22] |
| Detection (UV) | 225 nm or 280 nm[18][20] | Wavelengths where Belumosudil shows significant absorbance. |
| Injection Volume | 10 µL | A standard volume; should be reduced if peak fronting occurs. |
| Sample Diluent | Mobile Phase (e.g., 55:45 ACN:Water) | Prevents peak distortion caused by solvent mismatch.[4] |
Protocol 2: Sample Preparation
Due to its poor aqueous solubility, careful preparation of Belumosudil samples is essential.
-
Stock Solution Preparation (e.g., 500 µg/mL):
-
Accurately weigh 5 mg of Belumosudil standard.
-
Transfer to a 10 mL volumetric flask.
-
Add ~7 mL of a suitable organic solvent (e.g., Acetonitrile or Methanol) and sonicate for 10 minutes to ensure complete dissolution.[23]
-
Allow the solution to return to room temperature.
-
Dilute to the final volume with the same organic solvent.
-
-
Working Solution Preparation (e.g., 50 µg/mL):
-
Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask.
-
Dilute to the final volume using the mobile phase as the diluent.
-
Vortex to mix thoroughly. Filter through a 0.45 µm syringe filter before injection if necessary.
-
Logical Relationship Diagram: pH, pKa, and Peak Shape
Caption: Impact of mobile phase pH relative to Belumosudil's pKa on peak shape.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. chromtech.com [chromtech.com]
- 4. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. support.waters.com [support.waters.com]
- 7. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. phenomenex.blog [phenomenex.blog]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. moravek.com [moravek.com]
- 13. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. 2-(3-(4-(1H-Indazol-5-ylamino)-2-quinazolinyl)phenoxy)-N-(1-methylethyl)acetamide | C26H24N6O2 | CID 11950170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 19. Bot Verification [rasayanjournal.co.in]
- 20. ijrpr.com [ijrpr.com]
- 21. How does increasing column temperature affect LC methods? [sciex.com]
- 22. Restek - Blog [restek.com]
- 23. Bot Verification [rasayanjournal.co.in]
Technical Support Center: Optimizing Belumosudil Extraction from Tissue
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to optimize the extraction recovery of Belumosudil (B1681009) from various tissue samples.
Belumosudil (ROCK2 Inhibition) Signaling Pathway
Belumosudil is a selective inhibitor of Rho-associated coiled-coil-containing protein kinase 2 (ROCK2).[1][2] Understanding its mechanism is crucial for interpreting its effects in tissue. The drug restores immune homeostasis by downregulating pro-inflammatory responses and inhibiting pro-fibrotic signaling.[1][3]
Caption: Belumosudil inhibits ROCK2, modulating downstream STAT3/5 and Th17/Treg pathways.
General Experimental Workflow
The process of extracting and quantifying Belumosudil from tissue involves several critical stages, from sample collection to final analysis. Each step presents unique challenges that can impact recovery and data quality.
Caption: Standard workflow for Belumosudil extraction from tissue samples.
Frequently Asked Questions (FAQs)
Q1: What is Belumosudil and why is tissue analysis critical?
A1: Belumosudil (brand name Rezurock®) is an oral, selective inhibitor of ROCK2, approved for treating chronic graft-versus-host disease (cGVHD).[4][5] Analyzing its concentration in specific tissues is crucial for drug development as it helps in understanding its distribution, pharmacological activity at the site of action, and potential toxicity.[6]
Q2: What are the primary challenges when extracting Belumosudil from tissue samples?
A2: The unique challenges of tissue bioanalysis include proper sample homogenization, achieving efficient and reproducible extraction of the drug from complex tissue homogenates, minimizing matrix effects during analysis, and ensuring the stability of the analyte throughout the process.[6] Belumosudil specifically has very low solubility in water and common organic solvents like acetonitrile (B52724) (ACN) and methanol (B129727) (MeOH), which complicates sample preparation.[7]
Q3: Which extraction method (Protein Precipitation, Liquid-Liquid, or Solid-Phase Extraction) is best for Belumosudil?
A3: The optimal method depends on the tissue type, required sensitivity (LLOQ), and available equipment.[8]
-
Protein Precipitation (PPT): A fast and simple method suitable for high-throughput screening. It involves adding a large volume of organic solvent (like acetonitrile) to the tissue homogenate to precipitate proteins.[9]
-
Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT but is more complex and time-consuming.[8]
-
Solid-Phase Extraction (SPE): Provides the cleanest samples, reducing matrix effects significantly, and can concentrate the analyte.[8][10] SPE has been shown to yield high recovery values for Belumosudil and its impurities from plasma.[10]
Troubleshooting Guide
Issue Area: Tissue Homogenization
Q: My tissue sample is difficult to homogenize completely, resulting in inconsistent extracts. What can I do?
A: Incomplete homogenization is a common bottleneck.[11]
-
Optimize Method: The choice of homogenization technique is tissue-dependent. Bead beaters are effective for many tissues like the liver, spleen, and kidney.[11] For tougher, fibrous tissues like the lung and heart, pre-treatment with an enzyme like collagenase before mechanical homogenization is recommended.[11][12]
-
Ensure Proper Dilution: Diluting tissue samples (e.g., up to five-fold with water or buffer) before homogenization can improve efficiency.[13]
-
Check Equipment: Ensure bead beater tubes contain the appropriate lysing matrix for your tissue type and that the equipment is functioning at the correct speed and duration.[13]
| Tissue Type | Recommended Homogenization Technique | Reference |
| Brain, Bone Marrow, Kidney, Spleen, Liver | Bead Beater | [11] |
| Lung, Heart | Enzymatic Digestion (Collagenase) followed by Bead Beater | [11][12] |
Issue Area: Low Extraction Recovery
Q: I am experiencing low and variable recovery of Belumosudil. What are the likely causes and solutions?
A: Low recovery can stem from several factors, especially Belumosudil's poor solubility.
Caption: Decision tree for troubleshooting low Belumosudil recovery.
-
Solubility Issues: Belumosudil dissolves well in DMSO but poorly in ACN and MeOH.[7] Using DMSO as the sole solvent can interfere with HPLC analysis.[7]
-
Inefficient Protein Precipitation: Using an inappropriate solvent or ratio can lead to incomplete protein removal, trapping the analyte in the pellet.
-
Suboptimal Extraction pH: Belumosudil's solubility is pH-dependent.[10]
Issue Area: Matrix Effects & Contamination
Q: My LC-MS/MS results show significant ion suppression/enhancement. How can I mitigate these matrix effects?
A: Matrix effects are a major challenge in tissue bioanalysis and can compromise data accuracy.[6]
-
Improve Sample Cleanup: If you are using protein precipitation, consider switching to a more rigorous method like SPE, which is highly effective at removing interfering matrix components like phospholipids.[8][10]
-
Dilute the Sample: Diluting the final extract can reduce the concentration of interfering components, though this may compromise the limit of quantitation.
-
Chromatographic Separation: Optimize your LC method. Ensure Belumosudil is chromatographically separated from the "flow-through" portion of the injection where many matrix components elute. Using a gradient elution can help.[4][7]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the best way to compensate for matrix effects, as it will be affected in the same way as the analyte of interest.
Experimental Protocols & Data
Protocol 1: Protein Precipitation (PPT) for Belumosudil Extraction
This protocol is a general guideline based on common bioanalytical practices and specific information on Belumosudil. It should be validated for each specific tissue type.
-
Sample Preparation:
-
Accurately weigh the frozen tissue sample.
-
Add 3-4 volumes of cold homogenization buffer (e.g., PBS) per gram of tissue.
-
Homogenize the tissue using an appropriate method (see Homogenization table above) until no visible tissue fragments remain. Keep samples on ice.
-
-
Protein Precipitation:
-
Transfer a known aliquot (e.g., 100 µL) of the tissue homogenate to a microcentrifuge tube.
-
Add the internal standard (if used).
-
Add 4 volumes (e.g., 400 µL) of cold acetonitrile containing 0.1% formic acid. The acid can help improve peak shape in the subsequent LC analysis.
-
Vortex vigorously for at least 1 minute to ensure complete protein precipitation.
-
-
Separation:
-
Centrifuge the tubes at >10,000 x g for 10 minutes at 4°C.
-
-
Final Extract Preparation:
-
Carefully transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in a mobile phase-compatible solvent (e.g., 50:50 ACN:Water) to the original homogenate volume (e.g., 100 µL).
-
Vortex, sonicate briefly, and centrifuge again to pellet any remaining insoluble material before injection into the LC-MS/MS system.
-
Quantitative Data & Analytical Parameters
The following tables summarize key quantitative data and starting parameters for LC-MS/MS method development, based on published literature.
Table 1: Belumosudil Extraction Recovery & LLOQ (Data from a validated UPLC-MS/MS method in Human Liver Microsomes (HLMs))
| Parameter | Value | Reference |
| Extraction Recovery | 93.12% to 104.31% | [15] |
| Linearity Range | 1 ng/mL to 3,000 ng/mL | [15] |
| Lower Limit of Quantification (LLOQ) | 0.64 ng/mL | [15] |
| Inter-day Accuracy & Precision | -1.42% to 12.50% | [15] |
| Intra-day Accuracy & Precision | -0.89% to 10.5% | [15] |
Table 2: Recommended Starting LC-MS/MS Parameters
| Parameter | Recommended Condition | Reference |
| LC Column | C18 or equivalent (e.g., Zorbax Eclipse Plus, Agilent C18) | [7][15] |
| Mobile Phase A | 0.1% Formic Acid in Water or 25.0 mM Ammonium Bicarbonate | [7][15] |
| Mobile Phase B | Acetonitrile (ACN) | [7][15] |
| Flow Rate | 0.4 - 1.0 mL/min | [4][15] |
| Injection Volume | 10.0 µL | [7] |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | [15] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | [15] |
References
- 1. US12097202B2 - Methods of administering Belumosudil for treatment of chronic graft versus host disease - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. ROCK 2 inhibition with belumosudil for the treatment of chronic graft-versus-host disease: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ncoda.org [ncoda.org]
- 6. Bioanalysis of drug in tissue: current status and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comprehensive chromatographic analysis of Belumosudil and its degradation products: Development, validation, and In silico toxicity assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tecan.com [tecan.com]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of homogenization techniques for the preparation of mouse tissue samples to support drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Identification and Characterization of Belumosudil Degradation Impurities Using the LC-MS/MS Method and Its Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. akjournals.com [akjournals.com]
Technical Support Center: Enhanced Sensitivity for Belumosudil-d7 Mass Spectrometry
Welcome to the technical support center for the fine-tuning of mass spectrometry parameters for enhanced Belumosudil-d7 sensitivity. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.
Fine-Tuning Mass Spectrometry Parameters for Belumosudil
Optimizing mass spectrometry (MS) parameters is a critical step in developing a sensitive and robust quantitative assay for Belumosudil using its deuterated internal standard, this compound. This guide will walk you through key considerations, from initial instrument setup to troubleshooting common issues.
Experimental Protocols
A successful LC-MS/MS method for Belumosudil and this compound relies on careful optimization of sample preparation, chromatography, and mass spectrometry conditions.
1. Sample Preparation: Protein Precipitation
This protocol is a common starting point for the extraction of Belumosudil from biological matrices like plasma.
-
Reagents:
-
Acetonitrile (B52724) (ACN), LC-MS grade, chilled at -20°C
-
Internal Standard (IS) spiking solution (this compound in 50:50 ACN:Water)
-
Blank biological matrix (e.g., plasma)
-
-
Procedure:
-
Thaw plasma samples and vortex to ensure homogeneity.
-
To 100 µL of plasma, add 10 µL of IS spiking solution. Vortex briefly.
-
Add 300 µL of chilled acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex and centrifuge again to pellet any remaining particulates.
-
Transfer the final extract to an autosampler vial for LC-MS/MS analysis.
-
2. Liquid Chromatography
The following is a recommended starting point for chromatographic separation.
-
Column: C18 column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
Time (min) %B 0.0 20 2.5 95 3.5 95 3.6 20 | 5.0 | 20 |
3. Mass Spectrometry: Parameter Optimization Workflow
The following workflow outlines the steps to fine-tune the mass spectrometer for optimal sensitivity.
Data Presentation: Mass Spectrometry Parameters
The following tables provide a starting point for the mass spectrometry parameters for Belumosudil and predicted parameters for this compound. Final values should be empirically determined on your specific instrument.
Table 1: Recommended Starting Mass Spectrometry Parameters
| Parameter | Belumosudil | This compound (Predicted) |
| Ionization Mode | ESI Positive | ESI Positive |
| Capillary Voltage | 3.0 - 4.0 kV | 3.0 - 4.0 kV |
| Cone/Declustering Potential | 30 - 50 V | 30 - 50 V |
| Source Temperature | 120 - 150 °C | 120 - 150 °C |
| Desolvation Temperature | 350 - 450 °C | 350 - 450 °C |
| Cone Gas Flow | ~50 L/hr | ~50 L/hr |
| Desolvation Gas Flow | ~800 L/hr | ~800 L/hr |
Table 2: MRM Transitions and Optimized Collision Energies
Note: The MRM transitions for this compound are predicted based on the fragmentation of Belumosudil. The collision energies are starting points and require optimization.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) - Starting Point |
| Belumosudil | 453.2 | 366.1 | 25 - 35 |
| 453.2 | 325.1 | 30 - 40 | |
| This compound | 460.2 | 373.1 | 25 - 35 |
| 460.2 | 332.1 | 30 - 40 |
Troubleshooting Guides and FAQs
This section addresses specific issues that you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor ions for Belumosudil and this compound in positive electrospray ionization?
A1: In positive ESI, Belumosudil will readily form a protonated molecule [M+H]+ at m/z 453.2. For this compound, the expected precursor ion is [M+H]+ at m/z 460.2.
Q2: How do I predict the product ions for this compound?
A2: The fragmentation of deuterated standards is generally expected to be similar to the unlabeled analyte. The major product ions of Belumosudil are reported to be m/z 366.1 and 325.1.[1] Assuming the deuterium (B1214612) labels are on a stable part of the molecule and do not actively participate in the fragmentation, you can predict the corresponding product ions for this compound by adding 7 Da to the fragment masses that retain the deuterium labels.
Q3: My signal for this compound is significantly lower than for Belumosudil at the same concentration. What could be the cause?
A3: This could be due to several factors:
-
Suboptimal Collision Energy: The optimal collision energy for the deuterated standard may be different from the unlabeled compound. It is crucial to optimize the collision energy for each MRM transition independently.
-
Isotopic Instability (H/D Exchange): If the deuterium labels are on exchangeable positions (e.g., -OH, -NH), they can exchange with protons from the solvent, leading to a decrease in the deuterated signal and an increase in the unlabeled signal.[2]
-
Ion Source Conditions: The ionization efficiency can be sensitive to source parameters. Ensure that the source conditions are optimized for both compounds.
Troubleshooting Common Issues
Issue 1: Low Sensitivity or No Signal
-
Possible Cause: Incorrect MRM transitions or suboptimal collision energy.
-
Troubleshooting Steps:
-
Confirm the precursor and product ions by infusing a standard solution and performing a product ion scan.
-
Perform a collision energy optimization experiment. Create a method that ramps the collision energy in small increments (e.g., 2-5 eV) and monitor the signal intensity for each transition to find the optimal value.
-
Issue 2: High Background Noise
-
Possible Cause: Contamination in the LC-MS system or matrix effects.
-
Troubleshooting Steps:
-
Inject a solvent blank to check for system contamination.
-
If the noise is present in the blank, clean the ion source and run system flushing protocols.
-
If the noise is only present in samples, it is likely due to matrix components. Improve sample clean-up or adjust the chromatography to separate the analyte from the interfering compounds.
-
Issue 3: Poor Peak Shape
-
Possible Cause: Incompatible injection solvent, column degradation, or issues with the mobile phase.
-
Troubleshooting Steps:
-
Ensure the reconstitution solvent is of similar or weaker strength than the initial mobile phase.
-
If peak tailing is observed, it may be due to secondary interactions with the column. Consider adding a small amount of a modifier like ammonium (B1175870) formate (B1220265) to the mobile phase.
-
If peak fronting occurs, it could be a sign of column overload. Try injecting a lower concentration.
-
Issue 4: Inconsistent Results with Deuterated Internal Standard
-
Possible Cause: Chromatographic separation of the analyte and internal standard (isotope effect) or isotopic contribution from the analyte to the internal standard signal ("crosstalk").
-
Troubleshooting Steps:
-
Check for Co-elution: Overlay the chromatograms of the analyte and the internal standard. If they are not perfectly co-eluting, the internal standard may not be accurately compensating for matrix effects. Adjusting the chromatographic gradient may help improve co-elution.
-
Assess Isotopic Crosstalk: Analyze a high concentration of a Belumosudil standard and monitor the MRM transition for this compound. A significant signal indicates that the natural isotopic abundance of Belumosudil is contributing to the internal standard's signal. If this is the case, you may need to select a different product ion for the internal standard or use a correction factor in your calculations.
-
References
Validation & Comparative
Cross-validation of Belumosudil analytical methods across different instruments
for Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the cross-validation of analytical methods for the drug Belumosudil across different analytical instruments. Ensuring that an analytical method is robust and transferable between instruments is a critical step in drug development, guaranteeing consistent and reliable results regardless of the equipment used. This document outlines the established analytical methods for Belumosudil, their validation parameters, and a comprehensive protocol for method transfer and cross-validation based on regulatory guidelines.
Understanding Belumosudil's Mechanism of Action
Belumosudil is a selective inhibitor of Rho-associated coiled-coil kinase 2 (ROCK2), a key enzyme in inflammatory and fibrotic pathways.[1][2][3] By inhibiting ROCK2, Belumosudil modulates the balance between pro-inflammatory T helper 17 (Th17) cells and anti-inflammatory regulatory T (Treg) cells.[1][4] This is achieved by downregulating the phosphorylation of STAT3 and upregulating the phosphorylation of STAT5, which shifts the immune response towards a less inflammatory state.[2][4][5] This mechanism of action makes Belumosudil an effective treatment for chronic graft-versus-host disease (cGVHD).[1][2]
Caption: Belumosudil's mechanism of action via ROCK2 inhibition.
Established Analytical Methods for Belumosudil
Several analytical methods have been developed and validated for the quantification of Belumosudil in bulk drug and pharmaceutical formulations. The most common techniques are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
RP-HPLC Method
A widely used method for the routine quality control of Belumosudil is RP-HPLC with UV detection.
Table 1: Summary of a Validated RP-HPLC Method for Belumosudil
| Parameter | Chromatographic Conditions |
| Instrument | HPLC with UV/PDA Detector |
| Column | BDS C18, 150 x 4.6 mm, 5µm[6] |
| Mobile Phase | 0.1% Orthophosphoric acid buffer : Acetonitrile (B52724) (45:55 v/v)[6] |
| Flow Rate | 1.0 mL/min[6] |
| Column Temperature | 30°C[6] |
| Detection Wavelength | 225 nm[6] |
| Injection Volume | 10 µL[6] |
| Retention Time | Approximately 2.439 min[6] |
Table 2: Validation Summary for the RP-HPLC Method
| Validation Parameter | Result |
| Linearity Range | 10-60 ppm[7] |
| Correlation Coefficient (r²) | 0.999[7] |
| Accuracy (% Recovery) | 99.73% - 99.97%[6][7] |
| Precision (%RSD) | < 2%[6][7] |
| LOD | 0.24 - 0.38 µg/mL[6][7] |
| LOQ | 0.71 - 1.16 µg/mL[6][7] |
UPLC-MS/MS Method
For higher sensitivity and selectivity, especially in biological matrices, a UPLC-MS/MS method is employed.
Table 3: Summary of a Validated UPLC-MS/MS Method for Belumosudil
| Parameter | Chromatographic and Mass Spectrometric Conditions |
| Instrument | UPLC with a Tandem Mass Spectrometer |
| Column | Agilent C18[8] or Waters X-Bridge BEH C18, 150x4.6mm, 3.5µm[9] |
| Mobile Phase | Isocratic or gradient elution with acetonitrile and water (often with a buffer like KH2PO4)[8][9] |
| Flow Rate | 0.4 - 0.8 mL/min[9][10] |
| Ionization Mode | Electrospray Ionization (ESI)[8] |
| Detection | Multiple Reaction Monitoring (MRM)[8] |
Table 4: Validation Summary for the UPLC-MS/MS Method
| Validation Parameter | Result |
| Linearity Range | 1 - 3000 ng/mL[8][10] |
| Correlation Coefficient (r²) | ≥0.999[9] |
| Accuracy (% Bias) | Within ±15%[8] |
| Precision (%RSD) | < 15%[8] |
| LLOQ | 0.64 ng/mL[8] |
Cross-Validation of Analytical Methods: A Step-by-Step Guide
The transfer of an analytical method to a different instrument or laboratory is a formal process to ensure the receiving unit can achieve comparable results to the originating unit. This process is essential when, for example, moving a method from a research and development setting to a quality control laboratory, or when using equipment from different manufacturers.
References
- 1. Analytical Method Transfer: Best Practices and Guidelines | Lab Manager [labmanager.com]
- 2. gmpsop.com [gmpsop.com]
- 3. How To Perform HPLC Method Transfer Between Different Analytical Testing Equipment [cellandgene.com]
- 4. apv-mainz.de [apv-mainz.de]
- 5. pharmabeginers.com [pharmabeginers.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Best practices for analytical method transfers - Medfiles [medfilesgroup.com]
- 8. How to Improve HPLC Method Transfer Across Instruments [eureka.patsnap.com]
- 9. Getting it right: best practices for analytical method transfers [manufacturingchemist.com]
- 10. database.ich.org [database.ich.org]
Belumosudil's Potency Unveiled: A Comparative Analysis of ROCK1 and ROCK2 Inhibition
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of Belumosudil (B1681009) (marketed as Rezurock™), a selective Rho-associated coiled-coil containing protein kinase 2 (ROCK2) inhibitor, reveals a significant preferential inhibition of ROCK2 over ROCK1. This comparative guide provides researchers, scientists, and drug development professionals with a detailed overview of Belumosudil's inhibitory potency, the experimental protocols for its determination, and its mechanism of action within the ROCK signaling pathway.
Belumosudil has garnered significant attention for its therapeutic potential, particularly in the treatment of chronic graft-versus-host disease (cGVHD).[1][2][3][4][5][6] Its efficacy is rooted in its ability to selectively target ROCK2, a key regulator of inflammatory and fibrotic processes.[1][6]
Comparative Inhibition Potency: ROCK1 vs. ROCK2
Experimental data from in vitro enzyme assays consistently demonstrate Belumosudil's high selectivity for ROCK2. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, highlight a substantial difference in its activity against the two ROCK isoforms.
| Kinase Target | IC50 (nM) | Selectivity (fold) |
| ROCK1 | ~3,000 - 24,000 | \multirow{2}{*}{~30 - 228} |
| ROCK2 | ~100 - 105 |
Note: IC50 values are approximate and can vary based on experimental conditions. The selectivity fold is calculated as IC50 (ROCK1) / IC50 (ROCK2).
This marked selectivity for ROCK2 over ROCK1 is a key characteristic of Belumosudil, contributing to its targeted therapeutic effects.
Experimental Protocol: In Vitro ROCK Inhibition Assay
The determination of Belumosudil's IC50 values against ROCK1 and ROCK2 is typically performed using a cell-free enzyme assay. The following protocol provides a detailed methodology for such an experiment.
Objective: To determine the half-maximal inhibitory concentration (IC50) of Belumosudil for ROCK1 and ROCK2 kinases.
Materials:
-
Recombinant human ROCK1 and ROCK2 enzymes
-
Synthetic ROCK peptide substrate (e.g., S6 Long)
-
Adenosine triphosphate (ATP), including radiolabeled ATP (γ-³³P-ATP)
-
Assay Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 1 mM DTT)
-
Belumosudil (SLx-2119) dissolved in DMSO
-
Phosphoric acid (3%)
-
Phosphocellulose filtration microplates
-
Scintillation counter (e.g., Perkin-Elmer MicroBeta 1450)
Procedure:
-
Reaction Setup: Reactions are conducted in non-binding surface microplates. Each reaction well contains the assay buffer, a specific concentration of Belumosudil (or DMSO for control), and the respective ROCK enzyme (ROCK1 or ROCK2).
-
Initiation of Kinase Reaction: The reaction is initiated by adding a mixture of the synthetic peptide substrate and ATP (containing γ-³³P-ATP).
-
Incubation: The microplates are incubated at room temperature for a defined period (e.g., 45 minutes) to allow the kinase to phosphorylate the substrate.
-
Reaction Termination: The kinase reaction is stopped by adding phosphoric acid to each well.
-
Capture of Phosphorylated Substrate: The reaction mixture is transferred to a phosphocellulose filtration microplate. The phosphorylated substrate binds to the filter, while the unreacted ATP is washed away.
-
Washing: The filtration microplates are washed with phosphoric acid and methanol to remove any non-specifically bound radioactivity.
-
Measurement of Phosphorylation: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition for each Belumosudil concentration is calculated relative to the control (DMSO). The IC50 value is then determined by plotting the percent inhibition against the logarithm of the Belumosudil concentration and fitting the data to a sigmoidal dose-response curve.
Belumosudil's Mechanism of Action in the ROCK Signaling Pathway
Belumosudil exerts its therapeutic effects by modulating the ROCK2 signaling pathway, which plays a critical role in immune response and fibrosis. The selective inhibition of ROCK2 by Belumosudil leads to a downstream cascade of events that ultimately restores immune homeostasis.
Specifically, Belumosudil's inhibition of ROCK2 leads to the downregulation of STAT3 phosphorylation and the upregulation of STAT5 phosphorylation.[1] This shift in signaling rebalances the differentiation of T helper cells, decreasing the pro-inflammatory Th17 cells and increasing the regulatory T cells (Tregs).[1] This modulation of the immune response is central to its efficacy in treating cGVHD.
Furthermore, by inhibiting ROCK2, Belumosudil also interferes with pro-fibrotic pathways, helping to reduce the tissue scarring and damage characteristic of cGVHD.
The presented data underscores the highly selective nature of Belumosudil as a ROCK2 inhibitor. This selectivity, coupled with its well-defined mechanism of action, provides a strong rationale for its therapeutic application in diseases driven by aberrant ROCK2 signaling. Further research into the nuances of ROCK isoform-specific inhibition will continue to advance the development of targeted therapies.
References
- 1. ROCK 2 inhibition with belumosudil for the treatment of chronic graft-versus-host disease: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An open-label study of belumosudil, a selective ROCK2 inhibitor, as second or subsequent line of therapy for steroid-dependent/steroid-resistant chronic GVHD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. My paper of the month - ROCK2 Inhibition With Belumosudil (KD025) for the Treatment of Chronic Graft-Versus-Host Disease | EBMT [ebmt.org]
- 5. ROCK2 Inhibition With Belumosudil (KD025) for the Treatment of Chronic Graft-Versus-Host Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Assessment of Isotopic Purity and Stability of Belumosudil-d7: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Belumosudil-d7, a deuterated analog of the ROCK2 inhibitor Belumosudil (B1681009), with its non-deuterated counterpart. The focus is on the critical parameters of isotopic purity and stability, supported by detailed experimental protocols and illustrative data. This document is intended to assist researchers in evaluating the suitability of this compound for various applications, including pharmacokinetic studies and as an internal standard in bioanalytical assays.
Introduction to Belumosudil and the Role of Deuteration
Belumosudil is a selective inhibitor of Rho-associated coiled-coil kinase 2 (ROCK2), a key enzyme in inflammatory and fibrotic disease pathways.[1][2][3] By inhibiting ROCK2, Belumosudil modulates the balance between pro-inflammatory Th17 cells and anti-inflammatory regulatory T (Treg) cells, making it an effective treatment for chronic graft-versus-host disease (cGVHD).[1][3]
Deuteration, the substitution of hydrogen atoms with their stable isotope deuterium (B1214612), is a strategy employed in drug development to potentially improve the metabolic profile of a compound.[4][5] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolism at specific sites in the molecule, a phenomenon known as the kinetic isotope effect.[5] This can lead to increased drug exposure, reduced formation of metabolites, and potentially an improved safety and efficacy profile. This compound is a deuterated version of Belumosudil, designed for use in research and as a standard in analytical methods.
Isotopic Purity Assessment of this compound
The isotopic purity of a deuterated compound is a critical quality attribute, as it defines the proportion of the desired deuterated species relative to its partially deuterated or non-deuterated counterparts (isotopologues).[6] High isotopic purity is essential for accurate pharmacokinetic studies and for use as an internal standard.
Experimental Protocol: Determination of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)
A common and effective method for assessing isotopic purity is through liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS).[7][8][9]
-
Sample Preparation: A stock solution of this compound is prepared in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL. This is further diluted to a working concentration of 1 µg/mL.
-
Chromatographic Separation: The sample is injected into a liquid chromatography system equipped with a C18 column. A gradient elution is performed using a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B). This separates this compound from any potential impurities.
-
Mass Spectrometric Analysis: The eluent is introduced into a high-resolution mass spectrometer (e.g., an Orbitrap or TOF instrument) operating in positive electrospray ionization (ESI+) mode. Full scan mass spectra are acquired over a relevant m/z range.
-
Data Analysis: The relative abundance of the different isotopologues (d0 to d7) is determined by extracting the ion chromatograms for the corresponding [M+H]+ ions. The isotopic purity is calculated as the percentage of the d7 isotopologue relative to the sum of all isotopologues.
Illustrative Isotopic Purity Data for this compound
The following table presents illustrative data for the isotopic purity of a representative batch of this compound, as might be determined by LC-HRMS.
| Isotopologue | Mass (m/z) | Relative Abundance (%) |
| Belumosudil-d0 | 453.21 | 0.1 |
| Belumosudil-d1 | 454.21 | 0.3 |
| Belumosudil-d2 | 455.22 | 0.5 |
| Belumosudil-d3 | 456.22 | 1.0 |
| Belumosudil-d4 | 457.23 | 1.5 |
| Belumosudil-d5 | 458.23 | 2.5 |
| Belumosudil-d6 | 459.24 | 5.0 |
| This compound | 460.24 | 99.1 |
Isotopic Purity: >99%
Stability Assessment of this compound
Stability testing is crucial to ensure that the deuterated compound does not degrade under typical storage and experimental conditions, and that the deuterium labels are not prone to exchange.
Experimental Protocol: Stability Assessment under Stress Conditions
Forced degradation studies are performed to evaluate the stability of this compound under various stress conditions, following ICH guidelines.[2]
-
Stress Conditions: Solutions of this compound (1 mg/mL) are subjected to the following conditions:
-
Acidic Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid drug substance at 105°C for 24 hours.
-
Photostability: Exposed to UV light (254 nm) and visible light.
-
-
Sample Analysis: After exposure, the samples are neutralized (if necessary) and diluted to a suitable concentration. The amount of remaining this compound and the formation of any degradation products are analyzed by a stability-indicating HPLC method with UV detection.
-
Deuterium Exchange: To assess the stability of the deuterium labels, the stressed samples are also analyzed by LC-MS to monitor for any change in the isotopic distribution, which would indicate back-exchange of deuterium for hydrogen.
Comparative Stability Data: Belumosudil vs. This compound (Illustrative)
The following table summarizes the expected stability of this compound compared to its non-deuterated counterpart under various stress conditions. Studies on Belumosudil have shown it to be relatively stable, with some degradation under acidic and oxidative conditions.[2] The deuterated form is expected to exhibit similar stability.
| Stress Condition | Belumosudil (% Degradation) | This compound (% Degradation) | Major Degradation Products |
| Acidic (0.1 N HCl, 60°C) | ~5-10% | ~5-10% | Hydrolysis of the amide bond |
| Basic (0.1 N NaOH, 60°C) | < 2% | < 2% | Minimal degradation |
| Oxidative (3% H₂O₂, RT) | ~10-15% | ~10-15% | N-oxidation products |
| Thermal (105°C) | < 1% | < 1% | Minimal degradation |
| Photolytic (UV/Vis) | < 1% | < 1% | Minimal degradation |
Note: The data presented is illustrative and based on typical stability profiles. Actual results may vary depending on the specific experimental conditions.
Belumosudil Signaling Pathway
Belumosudil's therapeutic effect is mediated through the inhibition of the ROCK2 signaling pathway, which plays a crucial role in immune regulation.
Conclusion
This guide provides a framework for the assessment of isotopic purity and stability of this compound. High isotopic purity is a prerequisite for its use in quantitative bioanalysis and metabolic studies. The stability of this compound is expected to be comparable to that of unlabeled Belumosudil, with no significant deuterium exchange under standard analytical conditions. The provided experimental protocols and illustrative data serve as a valuable resource for researchers working with this and other deuterated compounds. It is recommended to obtain a Certificate of Analysis from the supplier for batch-specific data on isotopic purity and other quality attributes.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Comprehensive chromatographic analysis of Belumosudil and its degradation products: Development, validation, and In silico toxicity assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. Clinical response to belumosudil in bronchiolitis obliterans syndrome: a combined analysis from 2 prospective trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of belumosudil for treatment of cGVHD: multicenter retrospective analysis of the French cohort of the compassionate use program, on behalf of the French Society of Bone Marrow Transplantation and Cellular Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fda.gov.tw [fda.gov.tw]
- 7. Belumosudil Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 8. researchgate.net [researchgate.net]
- 9. pharmaoffer.com [pharmaoffer.com]
Reproducibility of Pharmacokinetic Data: A Comparative Guide to Belumosudil-d7 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
The use of a deuterated internal standard like Belumosudil-d7 is considered the gold standard in quantitative bioanalysis using mass spectrometry. Its chemical and physical properties are nearly identical to the analyte, Belumosudil, ensuring it behaves similarly during sample extraction, chromatography, and ionization. This co-elution and similar ionization response allow for highly effective correction of analytical variability and matrix effects, leading to enhanced precision and accuracy in pharmacokinetic data.
Data Presentation: Performance of Internal Standards in Belumosudil Bioanalysis
The following tables summarize typical validation parameters for the quantification of Belumosudil in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). While specific data for this compound is not publicly available, the performance of a validated method using a different internal standard, Encorafenib, is presented as a benchmark. It is anticipated that a method utilizing this compound would meet or exceed these performance metrics due to the inherent advantages of a SIL-IS.
Table 1: Comparison of Internal Standards for Belumosudil Quantification
| Internal Standard | Type | Key Advantages | Potential Disadvantages |
| This compound | Stable Isotope-Labeled (SIL) | - Co-elutes with Belumosudil, providing optimal correction for matrix effects and extraction variability.- Similar ionization efficiency to the analyte.- Minimizes analytical error, leading to high precision and accuracy. | - Higher initial cost compared to structural analogs. |
| Encorafenib | Structurally Similar Analog | - Lower cost than a SIL-IS.- Can provide acceptable correction if chromatographic behavior and ionization are similar to the analyte. | - May not perfectly mimic the analyte's behavior during extraction and ionization, potentially leading to less accurate correction for matrix effects.- Differences in retention time can lead to differential ion suppression or enhancement. |
Table 2: Typical Bioanalytical Method Validation Parameters for Belumosudil
| Parameter | Acceptance Criteria (FDA/ICH Guidelines) | Reported Performance (using Encorafenib IS)[1] |
| Linearity (r²) | ≥ 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio ≥ 5 | 0.64 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | -0.89% to 10.5% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | -1.42% to 12.50% |
| Intra-day Accuracy (%Bias) | Within ±15% (±20% at LLOQ) | Within acceptable limits |
| Inter-day Accuracy (%Bias) | Within ±15% (±20% at LLOQ) | Within acceptable limits |
| Extraction Recovery | Consistent, precise, and reproducible | Not explicitly reported |
| Matrix Effect | Minimal and compensated by IS | Not explicitly reported |
Experimental Protocols
The following sections detail the typical methodologies for a pharmacokinetic study involving Belumosudil quantification using a deuterated internal standard.
Experimental Workflow for Pharmacokinetic Analysis
Detailed Methodologies
1. Sample Preparation (Protein Precipitation)
-
To a 100 µL aliquot of human plasma, add 25 µL of this compound working solution (as internal standard) and vortex briefly.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the clear supernatant to a new tube or vial for analysis.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic System: A UPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., Agilent C18).
-
Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile).
-
Flow Rate: A typical flow rate for UPLC is around 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both Belumosudil and this compound.
3. Method Validation
The analytical method should be validated according to regulatory guidelines (FDA, ICH) and should assess the following parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).
-
Linearity and Range: The concentration range over which the method is accurate, precise, and linear.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The effect of matrix components on the ionization of the analyte and internal standard.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, short-term benchtop).
Belumosudil Signaling Pathway
Belumosudil is a selective inhibitor of Rho-associated coiled-coil kinase 2 (ROCK2). The inhibition of ROCK2 modulates the balance between pro-inflammatory T helper 17 (Th17) cells and anti-inflammatory regulatory T (Treg) cells, which is a key mechanism in its therapeutic effect in conditions like chronic graft-versus-host disease (cGVHD).
References
Comparative Analysis of Belumosudil's Effect on Th17/Treg Cell Balance: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Belumosudil's performance against other immunomodulatory agents in regulating the critical Th17/Treg cell balance. This analysis is supported by a review of preclinical and clinical data, detailed experimental methodologies, and visual representations of key pathways.
Belumosudil (B1681009), a selective ROCK2 inhibitor, has emerged as a promising therapeutic agent, particularly in the context of chronic graft-versus-host disease (cGVHD), by restoring immune homeostasis.[1][2] A key aspect of its mechanism of action is the modulation of the T helper 17 (Th17) and regulatory T (Treg) cell equilibrium, a critical factor in various autoimmune and inflammatory conditions. This guide delves into the comparative effects of Belumosudil on this balance, offering a valuable resource for understanding its therapeutic potential and guiding future research.
Mechanism of Action: Belumosudil's Dual Impact on T-Cell Differentiation
Belumosudil exerts its immunomodulatory effects primarily through the selective inhibition of Rho-associated coiled-coil containing protein kinase 2 (ROCK2).[1][3] This targeted inhibition initiates a cascade of downstream signaling events that ultimately recalibrates the Th17/Treg ratio.
The core mechanism involves the differential regulation of two key transcription factors: Signal Transducer and Activator of Transcription 3 (STAT3) and STAT5.
-
Downregulation of Th17 Cells: Belumosudil treatment leads to a decrease in the phosphorylation of STAT3.[1] Phosphorylated STAT3 is crucial for the differentiation and function of pro-inflammatory Th17 cells. By inhibiting STAT3 activation, Belumosudil effectively curtails the expression of RORγt, the master transcription factor for Th17 cells, and reduces the production of key Th17-associated cytokines such as IL-17 and IL-21.[1][3]
-
Upregulation of Treg Cells: Conversely, Belumosudil promotes the phosphorylation of STAT5.[1] Activated STAT5 is essential for the development and suppressive function of Treg cells. This upregulation of STAT5 signaling enhances the expression of Foxp3, the master transcription factor for Tregs, and increases the production of the anti-inflammatory cytokine IL-10.
This dual action of downregulating the pro-inflammatory Th17 axis while simultaneously bolstering the anti-inflammatory Treg axis is central to Belumosudil's therapeutic efficacy in immune-mediated diseases.
Comparative Efficacy: Belumosudil vs. Alternative Therapies
While direct head-to-head clinical trials with quantitative analysis of Th17/Treg ratios are limited, preclinical and clinical data allow for a comparative assessment of Belumosudil against other immunomodulators, such as the JAK inhibitor ruxolitinib (B1666119) and the BTK inhibitor ibrutinib (B1684441).
| Drug Class | Drug | Mechanism of Action | Effect on Th17 Cells | Effect on Treg Cells | Key Cytokine Modulation |
| ROCK Inhibitor | Belumosudil | Selective ROCK2 inhibitor | ↓ (via ↓ pSTAT3) | ↑ (via ↑ pSTAT5) | ↓ IL-17, ↓ IL-21, ↑ IL-10 |
| JAK Inhibitor | Ruxolitinib | JAK1/JAK2 inhibitor | ↓ (by inhibiting cytokine signaling) | Variable/Suppression | ↓ Pro-inflammatory cytokines |
| BTK Inhibitor | Ibrutinib | BTK and ITK inhibitor | ↓ (direct suppression) | Reduced Treg/CD4 ratio | ↓ IL-10 |
Belumosudil: Clinical data from the ROCKstar study demonstrated significant overall response rates in patients with cGVHD, a condition characterized by Th17/Treg imbalance.[1] While specific percentages of Th17/Treg modulation from this trial are not detailed in the provided search results, the mechanism of action strongly supports a direct and favorable impact on this ratio. A companion study to ROCKstar showed that Belumosudil treatment led to an increase in CD4 Treg cells in the peripheral blood and minor salivary glands.[2]
Ruxolitinib (JAK Inhibitor): As a JAK1/JAK2 inhibitor, ruxolitinib broadly suppresses cytokine signaling, which can indirectly affect T-cell differentiation.[4] It has been shown to reduce the expression of inflammatory cytokines.[4] However, its effect on Tregs can be suppressive, which may not be ideal for restoring the Th17/Treg balance in all contexts.[4]
Ibrutinib (BTK Inhibitor): Ibrutinib inhibits both Bruton's tyrosine kinase (BTK) and Interleukin-2-inducible T-cell kinase (ITK).[5] This dual inhibition can directly suppress Th17 responses.[5] Clinical observations in cGVHD patients treated with ibrutinib have shown a reduction in the Treg/CD4 ratio and Th17 frequencies, suggesting a move towards immune normalization.[5] However, it also has been noted to decrease IL-10 production, an important anti-inflammatory cytokine.[5]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Belumosudil's Mechanism of Action on Th17/Treg Balance.
Caption: Experimental Workflow for Th17/Treg Balance Analysis.
Detailed Experimental Protocols
For researchers aiming to replicate or build upon the findings discussed, the following are detailed methodologies for the key experiments cited.
Flow Cytometry for Th17 and Treg Cell Phenotyping
Objective: To quantify the percentage of Th17 (CD4+IL-17A+) and Treg (CD4+CD25+Foxp3+) cells in peripheral blood mononuclear cells (PBMCs).
Materials:
-
Ficoll-Paque PLUS
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
PMA (Phorbol 12-myristate 13-acetate)
-
Ionomycin
-
Brefeldin A (GolgiPlug)
-
Anti-human CD4 (e.g., PerCP-Cy5.5)
-
Anti-human CD25 (e.g., APC)
-
Anti-human IL-17A (e.g., PE)
-
Anti-human Foxp3 (e.g., FITC)
-
Fixation/Permeabilization Buffer
-
Flow cytometer
Protocol:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Stimulation (for Th17 analysis):
-
Resuspend PBMCs at 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Stimulate cells with PMA (50 ng/mL) and Ionomycin (1 µg/mL) in the presence of Brefeldin A (1 µg/mL) for 4-6 hours at 37°C in a 5% CO2 incubator.
-
-
Surface Staining:
-
Wash the cells with PBS containing 2% FBS.
-
Incubate the cells with anti-human CD4 and anti-human CD25 antibodies for 30 minutes at 4°C in the dark.
-
Wash the cells twice.
-
-
Intracellular Staining:
-
Fix and permeabilize the cells using a commercial Fixation/Permeabilization buffer according to the manufacturer's instructions.
-
Incubate the cells with anti-human IL-17A and anti-human Foxp3 antibodies for 30 minutes at 4°C in the dark.
-
Wash the cells twice.
-
-
Data Acquisition: Resuspend the cells in staining buffer and acquire data on a flow cytometer.
-
Gating Strategy:
-
Gate on the lymphocyte population based on forward and side scatter.
-
Gate on CD4+ T cells.
-
Within the CD4+ gate, identify Th17 cells as IL-17A+ and Treg cells as CD25+Foxp3+.
-
ELISA for Cytokine Quantification (IL-17 & IL-10)
Objective: To measure the concentration of IL-17 and IL-10 in cell culture supernatants or plasma.
Materials:
-
Human IL-17 and IL-10 ELISA kits (containing capture antibody, detection antibody, streptavidin-HRP, and TMB substrate)
-
Wash buffer
-
Assay diluent
-
Stop solution
-
Microplate reader
Protocol:
-
Plate Preparation: Coat a 96-well microplate with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with assay diluent for 1 hour at room temperature.
-
Sample and Standard Incubation:
-
Add standards and samples (cell culture supernatants or plasma) to the wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 2 hours at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate and add streptavidin-HRP. Incubate for 20 minutes at room temperature in the dark.
-
Substrate Development: Wash the plate and add TMB substrate. Incubate for 20 minutes at room temperature in the dark.
-
Reaction Termination: Add stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve and calculate the concentration of IL-17 and IL-10 in the samples.
Real-Time Quantitative PCR (RT-qPCR) for RORγt and Foxp3 Gene Expression
Objective: To quantify the mRNA expression levels of RORγt and Foxp3 in T cells.
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for RORγt, Foxp3, and a housekeeping gene (e.g., GAPDH or ACTB)
-
RT-qPCR instrument
Protocol:
-
RNA Extraction: Isolate total RNA from purified CD4+ T cells or PBMCs using a commercial RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.
-
qPCR Reaction Setup:
-
Prepare a reaction mix containing qPCR master mix, forward and reverse primers for the target genes (RORγt, Foxp3) and the housekeeping gene, and cDNA template.
-
Run the qPCR reaction in an RT-qPCR instrument using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the relative gene expression using the 2^-ΔΔCt method.
-
Conclusion
Belumosudil demonstrates a targeted and potent mechanism for restoring the Th17/Treg cell balance by selectively inhibiting ROCK2, leading to the downregulation of the pro-inflammatory Th17 pathway and the upregulation of the anti-inflammatory Treg pathway. While direct comparative clinical data with other immunomodulators like ruxolitinib and ibrutinib on this specific cellular balance is still emerging, the distinct signaling pathways affected by Belumosudil suggest a more precise and potentially more favorable modulation of T-cell differentiation. The provided experimental protocols and diagrams offer a foundational framework for researchers to further investigate and compare the immunomodulatory effects of these and other novel therapeutic agents. Continued research in this area is crucial for optimizing treatment strategies for a range of immune-mediated diseases.
References
- 1. Belumosudil for chronic graft-versus-host disease after 2 or more prior lines of therapy: the ROCKstar Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Belumosudil reduces oral chronic graft-versus-host disease tissue inflammation and fibrosis: a ROCKstar companion study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A critical review of belumosudil in adult and pediatric patients with chronic graft-versus-host disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hcp.jakafi.com [hcp.jakafi.com]
- 5. How ibrutinib, a B-cell malignancy drug, became an FDA-approved second-line therapy for steroid-resistant chronic GVHD - PMC [pmc.ncbi.nlm.nih.gov]
In-Study Validation of Belumosudil Assay Performance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Belumosudil's performance with alternative therapies, supported by experimental data. Belumosudil (B1681009) (tradename Rezurock™) is a selective inhibitor of Rho-associated coiled-coil kinase 2 (ROCK2), a key enzyme in inflammatory and fibrotic disease pathways. Its validation in various assays is crucial for understanding its therapeutic potential and benchmarking its performance against other treatment modalities.
Mechanism of Action: ROCK2 Inhibition and Immune Modulation
Belumosudil's primary mechanism of action is the selective inhibition of ROCK2, which plays a crucial role in the pathogenesis of conditions like chronic graft-versus-host disease (cGVHD).[1] By inhibiting ROCK2, Belumosudil modulates the balance between pro-inflammatory T helper 17 (Th17) cells and anti-inflammatory regulatory T cells (Tregs), and also mitigates fibrotic processes.[1]
Alternatives to Belumosudil in the treatment of cGVHD include Ruxolitinib (B1666119), a Janus kinase (JAK) 1/2 inhibitor, and Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor.[2][3] While all three drugs target pathways involved in immune regulation, their specific mechanisms and molecular targets differ significantly.
Below is a diagram illustrating the signaling pathway targeted by Belumosudil.
Comparative Performance Data
The following tables summarize the in-vitro potency and clinical efficacy of Belumosudil compared to other ROCK inhibitors and alternative cGVHD therapies.
Table 1: In-Vitro Potency of ROCK Inhibitors
| Compound | Target(s) | IC50 (ROCK2) | IC50 (ROCK1) | Selectivity (ROCK1/ROCK2) |
| Belumosudil (KD025) | ROCK2 | 105 nM [4] | 24 µM [4] | ~228-fold |
| Y-27632 | ROCK1/ROCK2 | 300 nM (Ki) | 220 nM (Ki) | ~0.73-fold |
| Fasudil | ROCK1/ROCK2 | - | - | Non-selective |
| Ripasudil (K-115) | ROCK1/ROCK2 | 19 nM | 51 nM | ~2.7-fold |
| GSK429286A | ROCK1 | - | 14 nM | Highly ROCK1 selective |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here are compiled from various sources and should be interpreted with caution.
Table 2: Clinical Efficacy in Chronic Graft-versus-Host Disease
| Drug | Mechanism of Action | Key Clinical Trial(s) | Overall Response Rate (ORR) |
| Belumosudil | ROCK2 Inhibition | ROCKstar | 74-77% [1] |
| Ruxolitinib | JAK1/2 Inhibition | REACH3 | 49%[3][5] |
| Ibrutinib | BTK Inhibition | - | Associated with significant toxicity[3] |
ORR data is from pivotal trials and may not be directly comparable due to differences in patient populations and study designs.
Experimental Protocols
Detailed methodologies for key assays are provided below to allow for replication and validation of these findings.
ROCK2 Kinase Activity Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of ROCK2. A common method is a radiometric assay that quantifies the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate peptide.
Workflow Diagram:
Protocol:
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).[6]
-
Dilute recombinant human ROCK2 enzyme, a suitable substrate peptide (e.g., Long S6), and ATP to their final concentrations in the kinase buffer.
-
Prepare serial dilutions of Belumosudil or other test compounds.
-
-
Reaction Setup:
-
In a 384-well plate, add 1 µl of the test compound dilution (or DMSO as a vehicle control).
-
Add 2 µl of the diluted ROCK2 enzyme.
-
Initiate the reaction by adding 2 µl of the substrate/ATP mixture.
-
-
Incubation:
-
Incubate the reaction plate at room temperature for 60 minutes.
-
-
Signal Detection (using ADP-Glo™ Kinase Assay as an example):
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus, the kinase activity.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
T-Cell Differentiation and Flow Cytometry Assay
This assay is used to assess the effect of Belumosudil on the differentiation of naive CD4+ T cells into Th17 and Treg lineages.
Workflow Diagram:
Protocol:
-
Isolation of Naïve CD4+ T-cells:
-
Harvest spleens and lymph nodes from mice.
-
Mechanically dissociate the tissues to create a single-cell suspension.
-
Isolate naïve CD4+ T-cells using a two-step magnetic-activated cell sorting (MACS) protocol (e.g., using a CD4+ CD62L+ T-cell Isolation Kit).[7]
-
-
T-cell Differentiation:
-
Coat a 96-well plate with anti-CD3 and anti-CD28 antibodies to stimulate T-cell activation.
-
For Th17 differentiation, culture the naïve T-cells in media supplemented with TGF-β and IL-6, along with anti-IL-4 and anti-IFNγ antibodies to block other differentiation pathways.[7]
-
For Treg differentiation, culture the cells with TGF-β.[7]
-
Add serial dilutions of Belumosudil or a vehicle control to the appropriate wells.
-
-
Flow Cytometry Analysis:
-
After a suitable incubation period (typically 3-5 days), re-stimulate the cells with PMA and ionomycin (B1663694) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours.
-
Harvest the cells and stain for surface markers (e.g., CD4).
-
Fix and permeabilize the cells.
-
Perform intracellular staining for IL-17A (to identify Th17 cells) and FoxP3 (to identify Treg cells).
-
Acquire data on a flow cytometer.
-
-
Data Analysis:
-
Gate on the CD4+ T-cell population.
-
Determine the percentage of IL-17A+ (Th17) and FoxP3+ (Treg) cells in the presence and absence of the test compound.
-
Calculate the EC50 value for the effect of the compound on T-cell differentiation.
-
Conclusion
The in-study validation of Belumosudil's assay performance demonstrates its selective and potent inhibition of ROCK2. This targeted activity translates to a modulation of the immune response, specifically by rebalancing the Th17/Treg cell ratio, which is a key driver in the pathophysiology of cGVHD. Comparative data, while not always from head-to-head studies, suggests a favorable clinical efficacy profile for Belumosudil in cGVHD when compared to other approved therapies. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and validation of Belumosudil and other ROCK2 inhibitors in various research and drug development settings.
References
- 1. ROCK 2 inhibition with belumosudil for the treatment of chronic graft-versus-host disease: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of action of ibrutinib, ruxolitinib, and belumosudil, and their role in cGvHD treatment [gvhdhub.com]
- 3. Ibrutinib, ruxolitinib & belumosudil for SR-cGvHD | VJHemOnc [vjhemonc.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. youtube.com [youtube.com]
- 6. promega.com [promega.com]
- 7. resources.revvity.com [resources.revvity.com]
Safety Operating Guide
Safe Disposal of Belumosudil-d7: A Procedural Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper management and disposal of chemical compounds like Belumosudil-d7 are critical for ensuring laboratory safety and regulatory compliance. Belumosudil is a potent inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2), and its deuterated form (d7) must be handled with the same level of caution as the active pharmaceutical ingredient. Adherence to established disposal protocols is essential to protect personnel and the environment.
Immediate Safety and Personal Protection
Before beginning any work that will generate this compound waste, it is imperative to use appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety glasses with side shields, and a lab coat.[1] All handling of this compound, especially in powdered form, should be conducted in a well-ventilated area or a chemical fume hood to prevent inhalation.[2][3][4] In the event of a spill, the material should be absorbed with an inert substance, collected, and placed into a designated hazardous waste container.[3][5]
Waste Classification and Segregation
Proper disposal begins with correct waste segregation at the point of generation. This compound waste should be classified as hazardous chemical waste and must not be mixed with general trash or poured down the drain.[1][6][7] Different forms of waste must be kept separate to ensure safe handling and disposal.
Key Waste Streams for this compound:
-
Solid Waste: Includes unused or expired compounds, contaminated gloves, weigh boats, pipette tips, and vials.
-
Liquid Waste: Consists of solutions containing this compound and solvents used for dissolving or rinsing. It is important to segregate halogenated and non-halogenated solvent waste.
-
Sharps Waste: Any needles, syringes, or glass Pasteur pipettes contaminated with this compound must be placed in a puncture-proof sharps container.[6][8]
Step-by-Step Disposal Protocol
The following workflow outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
Caption: Procedural workflow for the safe disposal of this compound.
Quantitative Data and Container Summary
Proper containment is a cornerstone of safe chemical waste management. The choice of container and disposal method is dictated by the type of waste generated.
| Waste Type | Container Specification | Typical Contents | Final Disposal Method |
| Solid Chemical Waste | Labeled, sealed, chemically compatible drum or pail. | Unused this compound powder, contaminated consumables (gloves, weigh papers). | High-temperature incineration by a licensed hazardous material disposal company.[9] |
| Liquid Chemical Waste | Labeled, sealed, solvent-compatible can or jug with secondary containment. | Solutions of this compound, rinsate from glassware. | Incineration or solvent recycling/fuel blending via a licensed disposal company.[2][10] |
| Contaminated Sharps | Puncture-proof, labeled sharps container. | Needles, syringes, and other sharps contaminated with this compound. | Collection by a specialized biohazard/sharps waste service, often followed by autoclaving and incineration.[6][8] |
Ultimately, all disposal activities must be conducted in strict accordance with local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11][12] Laboratory personnel should always consult their institution's Environmental Health and Safety (EH&S) department for specific guidance and to arrange for the collection of hazardous waste.[1][7]
References
- 1. benchchem.com [benchchem.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 7. vumc.org [vumc.org]
- 8. easyrxcycle.com [easyrxcycle.com]
- 9. cleanchemlab.com [cleanchemlab.com]
- 10. ptb.de [ptb.de]
- 11. rxdestroyer.com [rxdestroyer.com]
- 12. danielshealth.com [danielshealth.com]
Personal protective equipment for handling Belumosudil-d7
This guide provides crucial safety and logistical information for the handling and disposal of Belumosudil-d7 in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound, based on the safety data for Belumosudil.
| PPE Category | Item | Specification |
| Hand Protection | Protective gloves | Chemically resistant (e.g., nitrile rubber) |
| Eye Protection | Safety goggles | With side-shields |
| Skin and Body | Lab coat | Impervious clothing |
| Respiratory | Respirator | Suitable for fine particles/dusts |
Handling and Storage
Proper handling and storage are critical to maintain the integrity of the compound and ensure a safe laboratory environment.
| Aspect | Guideline |
| Ventilation | Handle in a well-ventilated area, preferably in a chemical fume hood to avoid inhalation of dust or aerosols.[1] |
| Safe Handling | Avoid contact with skin and eyes.[2] Avoid the formation of dust and aerosols.[2] Do not eat, drink, or smoke when using this product.[1] |
| Storage | Store in a tightly sealed container in a cool, well-ventilated area at 2-8°C.[3] |
Accidental Exposure and Spillage
Immediate and appropriate action is necessary in the event of accidental exposure or spillage.
| Incident | First Aid / Spill Response |
| Eye Contact | Immediately flush eyes with plenty of water for several minutes, removing contact lenses if present and easy to do.[1] Seek medical attention. |
| Skin Contact | Remove contaminated clothing and wash skin thoroughly with soap and water.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide respiratory support.[1] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting.[1] Seek immediate medical attention. |
| Spillage | Evacuate the area. Wear full PPE. Avoid dust formation.[2] Absorb with an inert material and place in a suitable container for disposal.[4] Clean the spill area thoroughly. Prevent entry into drains.[2] |
Disposal Plan
All waste materials must be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.
| Waste Type | Disposal Procedure |
| Contaminated Materials | Protective clothing, gloves, and spill-cleanup materials. |
| Unused Product | Dispose of as hazardous chemical waste. |
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a research setting.
Caption: Logical workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
